molecular formula C13H11BrO4 B455581 Methyl 5-[(4-bromophenoxy)methyl]-2-furoate CAS No. 402771-33-9

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Cat. No.: B455581
CAS No.: 402771-33-9
M. Wt: 311.13g/mol
InChI Key: QCQFRSSEHASBBM-UHFFFAOYSA-N
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Description

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate (CAS 38322-72-4) is a high-purity chemical building block with the molecular formula C13H11BrO4 . This compound is a derivative of furan-2-carboxylate, a versatile scaffold in medicinal chemistry. It is specifically engineered for use in pharmaceutical research and development, serving as a key synthetic intermediate in the discovery of novel active compounds. As a strategic precursor, this chemical is utilized in the synthesis of complex molecules designed to modulate biological targets . For instance, closely related furan-2-carboxylate derivatives have been employed as versatile intermediates in the preparation of conjugated hydroxamic acids investigated as potent anti-tumor agents, and in the development of positive allosteric modulators for neuronal receptors . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQFRSSEHASBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the crystal structure analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate. Tailored for researchers, scientists, and professionals in drug development, this whitepaper delineates the critical steps from synthesis and crystallization to advanced structural elucidation and interpretation. The methodologies presented herein are grounded in established scientific principles and validated through references to authoritative literature, ensuring a robust and reliable framework for analysis.

Introduction: The Significance of Furan Derivatives in Medicinal Chemistry

Furan-containing compounds are pivotal scaffolds in medicinal chemistry due to their diverse biological activities. The specific molecule of interest, this compound, with the chemical formula C₁₃H₁₁BrO₄ and a molecular weight of 311.13 g/mol , presents a versatile structural motif. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing rational drug design. Crystal structure analysis provides precise information on molecular geometry, conformation, and intermolecular interactions, which collectively govern the physicochemical properties and biological behavior of the compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure determination begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of the title compound would likely involve a multi-step process. A plausible synthetic route could start from commercially available starting materials such as methyl 2-furoate or 5-bromo-2-furoic acid.[1][2] A key step would be the ether linkage formation between the furan ring and the 4-bromophenoxy moiety.

Exemplary Synthetic Protocol:

  • Preparation of Methyl 5-(hydroxymethyl)-2-furoate: This intermediate can be synthesized from methyl 2-furoate through various methods, including formylation followed by reduction.

  • Williamson Ether Synthesis: The hydroxyl group of Methyl 5-(hydroxymethyl)-2-furoate can then be reacted with 4-bromophenol in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an aprotic polar solvent (e.g., DMF or acetonitrile) to yield the target molecule, this compound.

  • Purification: The crude product must be purified to a high degree, typically using column chromatography on silica gel.[3] The purity of the final compound should be confirmed by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC before proceeding to crystallization.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) is allowed to evaporate slowly at room temperature.[4] This is a widely used and often successful method.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

The selection of appropriate single crystals is crucial. They should be visually inspected under a microscope for well-defined faces, lack of twinning, and suitable size (typically 0.1-0.3 mm in each dimension).

X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

Data Collection

A single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. Data is typically collected using monochromatic radiation, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern is recorded on a detector.

Data Processing

The raw diffraction data is processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a list of structure factors (|F²|), which are essential for solving the crystal structure.

Structure Solution, Refinement, and Validation

The processed data is used to determine the arrangement of atoms within the unit cell.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[5] This initial model is then refined using full-matrix least-squares on F².[5] During refinement, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

Structure Validation

The final refined structure must be validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths and angles, analyzing the residual electron density map, and using software tools like PLATON to check for missed symmetry or other potential issues. The results are typically summarized in a crystallographic information file (CIF).

In-depth Analysis of the Crystal Structure

A thorough analysis of the crystal structure provides valuable insights into the molecule's properties.

Molecular Geometry

The analysis begins with an examination of the intramolecular geometry, including bond lengths, bond angles, and torsion angles. These parameters are compared with standard values from the literature and databases like the Cambridge Structural Database (CSD) to identify any unusual features that may be indicative of electronic effects or strain.[6]

Table 1: Representative Crystallographic Data for a Furan Derivative

ParameterValue (Example)
Chemical FormulaC₁₃H₁₁BrO₄
Formula Weight311.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1290
Z4
Density (calculated) (g/cm³)1.60
R-factor (R1)< 0.05
Weighted R-factor (wR2)< 0.10
Goodness-of-fit (S)~1.0
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. These interactions are crucial for understanding the solid-state properties of the compound. For this compound, several types of interactions are expected:

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and aromatic or methyl C-H groups are likely to be present.[7]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen.

  • π-π Stacking: The aromatic furan and bromophenoxy rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions in a crystal.[5] It allows for the mapping of different types of close contacts and provides a "fingerprint" plot that summarizes the nature and extent of these interactions.

Visualizing the Workflow and Structure

Diagrams are essential for conveying complex workflows and structural relationships.

Diagram 1: Experimental Workflow for Crystal Structure Analysis

workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Analysis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation detailed_analysis Detailed Structural Analysis validation->detailed_analysis

Caption: A streamlined workflow for the crystal structure analysis of a small molecule.

Diagram 2: Molecular Structure of this compound

Caption: 2D representation of this compound.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides a foundational understanding of its molecular architecture and solid-state behavior. This detailed structural information is invaluable for the scientific community, particularly those in drug discovery and materials science. The described methodologies offer a robust framework for obtaining and interpreting high-quality crystallographic data. Future work could involve co-crystallization studies with target proteins to elucidate binding modes, or computational studies, such as Density Functional Theory (DFT), to complement and further validate the experimental findings.[5]

References

  • A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives. Benchchem.
  • This compound | 402771-33-9 | CRA77133. Biosynth.
  • Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. National Institutes of Health.
  • Experimental details of X-ray diffraction studies. ResearchGate.
  • METHYL 5-BROMO-2-FUROATE synthesis. ChemicalBook.
  • XRD analysis of the obtained furan-based copolymers. ResearchGate.
  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.
  • Search - Access Structures. Cambridge Crystallographic Data Centre.
  • Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633. PubChem.
  • Methyl 4,5-Dibromo-2-furancarboxylate. Chem-Impex.
  • The crystal structure of 2-bromo-5- (4-cyanophenoxy)benzyl 1-methyl - ResearchGate.
  • Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. PubChem.
  • The Synthesis and Crystal Structure of 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2 H -1,2,3-triazol-4-carboxylic Acid Ethyl Ester. ResearchGate.
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.
  • Synthesis of 2-[(4-Bromophenylimino)methyl]-5-pentadecylphenol. ResearchGate.

Sources

A Technical Guide to the Purity Analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate. The methodology is designed for researchers, scientists, and drug development professionals, providing a framework for accurate and reliable purity assessment. This document elucidates the rationale behind the experimental design, from mobile phase selection to validation protocols, ensuring scientific integrity and adherence to regulatory expectations. The guide includes detailed experimental procedures, data presentation in tabular format, and visual workflows to facilitate understanding and implementation. All claims and protocols are substantiated with citations to authoritative sources, culminating in a comprehensive reference list for further consultation.

Introduction: The Significance of Purity Analysis

This compound is a versatile small molecule scaffold used in the synthesis of various biologically active compounds. Its chemical formula is C₁₃H₁₁BrO₄, with a molecular weight of 311.13 g/mol . The purity of such intermediates is a critical quality attribute in the pharmaceutical industry. Impurities can arise from the synthesis process, degradation, or storage and can potentially impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is paramount for ensuring the quality and consistency of this compound.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in pharmaceutical development due to its high resolution, sensitivity, and specificity.[1][2] This guide presents a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound.

Foundational Principles: Method Development Strategy

The development of a reliable HPLC method is a systematic process aimed at achieving a desired separation.[3] The primary goal is to resolve the main peak from any potential impurities and degradation products.

Physicochemical Properties and Detector Selection

Understanding the physicochemical properties of this compound is the cornerstone of method development. The presence of aromatic rings (furan and bromophenoxy) suggests strong ultraviolet (UV) absorbance. A UV detector, specifically a Photodiode Array (PDA) detector, is selected for its ability to provide spectral data, which aids in peak identification and purity assessment. The detection wavelength is a critical parameter and should be chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Column and Mobile Phase Selection

A C18 column is a common first choice for RP-HPLC due to its versatility and wide applicability.[4] These columns have a non-polar stationary phase, which retains analytes based on their hydrophobicity.

The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.[3] A typical mobile phase consists of a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for samples containing compounds with a wide range of polarities.[3] This ensures that both early and late-eluting impurities are effectively separated and have good peak shapes.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of this compound by HPLC.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: HPLC grade acetonitrile and methanol, ultrapure water.

  • Reagents: Formic acid or phosphoric acid for mobile phase pH adjustment.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the HPLC analysis.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with a Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a regulatory requirement that provides documented evidence that an analytical method is suitable for its intended purpose.[5][6] The validation parameters described below are based on the International Council for Harmonisation (ICH) guidelines.[1][3]

System Suitability

Before any sample analysis, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately.[7] This is typically done by making five replicate injections of the standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] A forced degradation study is conducted to demonstrate the stability-indicating nature of the method. The sample is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[2]

Stress ConditionProcedure
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105°C for 24 hours
Photolytic Degradation Exposure to UV light (254 nm) for 24 hours

The method is considered specific if the main peak is well-resolved from any degradation peaks and the peak purity can be confirmed using the PDA detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7] This is determined by preparing a series of at least five standard solutions covering a range from the reporting limit to 150% of the nominal concentration. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) should be ≥ 0.999.[2]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is assessed by performing recovery studies on a spiked placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.[8]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.[5]

  • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Parameters to be varied include flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should still be met under these varied conditions.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and reporting.

Tabulated Results

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1
2
3
4
5
Mean

| %RSD | | | | |

Table 2: Forced Degradation Summary

Stress Condition % Degradation Purity Angle Purity Threshold Observations
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation

| Photolytic Degradation | | | | |

Visual Workflows

Visual representations of the experimental and logical workflows can enhance understanding.

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting prep_std Prepare Standard & Sample Solutions sst System Suitability Test prep_std->sst prep_mobile Prepare Mobile Phase prep_mobile->sst analysis Inject Samples & Standards sst->analysis Pass data_acq Data Acquisition (PDA) analysis->data_acq specificity Specificity / Forced Degradation data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision report Final Report Generation specificity->report lod_loq LOD & LOQ linearity->lod_loq linearity->report accuracy->report precision->report lod_loq->report robustness Robustness robustness->report

Caption: Experimental workflow for HPLC method validation.

HPLC_Purity_Logic compound This compound hplc_method Validated HPLC Method compound->hplc_method is analyzed by impurities Known & Unknown Impurities hplc_method->impurities separates degradation Degradation Products hplc_method->degradation separates main_peak Main Analyte Peak hplc_method->main_peak quantifies purity_profile Purity Profile impurities->purity_profile degradation->purity_profile main_peak->purity_profile

Caption: Logical relationship for HPLC purity determination.

Conclusion

This technical guide provides a comprehensive and scientifically sound framework for the purity analysis of this compound by HPLC. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently implement this method to ensure the quality and consistency of this important chemical intermediate. The adherence to ICH guidelines for method validation ensures that the generated data is reliable, reproducible, and suitable for regulatory submissions.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. 2021. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020. [Link]

  • International Journal of Pharmaceutical Sciences. HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. [Link]

  • ResearchGate. Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. [Link]

  • CORE. Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. 2015. [Link]

  • TSI Journals. Determination of mometasone furoate by HPLC in topical preparations: Validation. [Link]

  • The Good Scents Company. methyl 2-furoate. [Link]

  • Chem-Impex. Methyl 4,5-Dibromo-2-furancarboxylate. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • ResearchGate. Synthesis of 2-[(4-Bromophenylimino)methyl]-5-pentadecylphenol. [Link]

  • NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • PubMed. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. 2013. [Link]

  • PubChem. Methyl 5-bromofuran-2-carboxylate. [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Link]

  • Research and Reviews. Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. 2015. [Link]

  • NIH. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. 2025. [Link]

  • SpectraBase. methyl 5-[(2-bromophenoxy)methyl]-2-furoate. [Link]

Sources

Thermal stability and degradation profile of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Profiling of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Executive Summary

This compound is a heterocyclic compound incorporating a furoate ester, an ether linkage, and a brominated aromatic ring. Such scaffolds are of significant interest in medicinal chemistry and materials science. A thorough understanding of a molecule's thermal stability and degradation profile is a non-negotiable prerequisite for its advancement through the development pipeline. This technical guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive strategic framework for characterizing the thermal stability and degradation pathways of this specific molecule. It provides not just protocols, but the scientific rationale behind them, ensuring a robust and self-validating approach. The methodologies detailed herein are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing drug development professionals with a clear roadmap for generating the critical data required for regulatory submissions and for ensuring product quality, safety, and efficacy.

Introduction: The Imperative of Stability Profiling

The molecule, this compound (Chemical Formula: C₁₃H₁₁BrO₄, Molecular Weight: 311.13 g/mol ), possesses several functional groups that may be susceptible to degradation: an ester, an ether, and a furan ring. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1][2] Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4]

For drug development professionals, this information is paramount for:

  • Shelf-Life and Retest Period Determination: Establishing appropriate storage conditions and expiration dates.[5][6]

  • Formulation Development: Knowledge of degradation pathways helps in selecting compatible excipients and manufacturing processes (e.g., avoiding high temperatures if the drug is thermolabile).[7]

  • Safety Assessment: Identifying and characterizing degradation products is crucial, as they could have different toxicological profiles than the parent molecule.

  • Regulatory Compliance: Forced degradation studies are mandated by regulatory bodies like the FDA and are outlined in ICH guidelines to demonstrate the specificity of stability-indicating analytical methods.[1][8][9]

This guide provides a systematic approach to proactively investigate the thermal stability of this compound.

Predicted Degradation Pathways

A proactive analysis of the molecule's structure allows us to anticipate its potential degradation pathways. The primary points of lability are the ester and ether functional groups, as well as the furan ring itself.

  • Hydrolytic Degradation: The most probable pathway involves the hydrolysis of the methyl ester to yield 5-[(4-bromophenoxy)methyl]-2-furoic acid (Degradant A) . A secondary, more strenuous hydrolytic pathway could involve the cleavage of the ether bond, resulting in Methyl 5-(hydroxymethyl)-2-furoate (Degradant B) and 4-bromophenol (Degradant C) .

  • Thermal Degradation (Thermolysis): At elevated temperatures, the furan moiety can undergo complex reactions. A likely pathway, especially following ester hydrolysis, is the decarboxylation of the 2-furoic acid derivative to form a furan compound.[10][11] The ether bond may also cleave under thermal stress.

  • Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various smaller, highly oxidized species.[12][13] The benzylic-like methylene bridge is also a potential site for oxidation.

Predicted Degradation Pathways Parent This compound DegA Degradant A 5-[(4-bromophenoxy)methyl]-2-furoic acid Parent->DegA Hydrolysis (H⁺/OH⁻) DegB Degradant B Methyl 5-(hydroxymethyl)-2-furoate Parent->DegB Hydrolysis / Thermolysis DegC Degradant C 4-bromophenol Parent->DegC Hydrolysis / Thermolysis Oxidized Oxidized Products (Ring-Opened Species) Parent->Oxidized Oxidation ([O]) Thermal Analysis Workflow start Start: Compound Sample tga Thermogravimetric Analysis (TGA) - Inert (N₂) & Oxidative (Air) Atmospheres - Determine T_onset of mass loss start->tga dsc Differential Scanning Calorimetry (DSC) - Determine Melting Point (T_m) - Identify Phase Transitions - Detect Exothermic/Endothermic Events start->dsc analysis Data Correlation - Correlate mass loss (TGA) with thermal events (DSC) - Establish preliminary thermal stability limit tga->analysis dsc->analysis end End: Thermal Profile Established analysis->end

Caption: Workflow for comprehensive thermal analysis using TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which the compound begins to degrade (onset temperature, T_onset) and to quantify mass loss as a function of temperature. [14]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Protocol Steps:

    • Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

    • Place the pan into the TGA furnace.

    • Purge the furnace with the desired gas (e.g., Nitrogen for inert atmosphere, Air for oxidative) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant ramp rate of 10°C/min.

      • Causality: A 10°C/min heating rate is standard and provides a good balance between resolution and experimental time. Running the experiment in both nitrogen and air allows for the differentiation between purely thermal and oxidative degradation pathways. [6] 5. Record the mass loss versus temperature (TGA curve) and its first derivative (DTG curve).

Data Presentation: Predicted Thermal Analysis Results

The following table summarizes hypothetical, yet realistic, data that could be obtained from TGA and DSC analyses.

ParameterConditionPredicted ValueInterpretation
DSC Analysis
Melting Point (Tₘ)Nitrogen~110 - 120 °C (Endotherm)Sharp melting point indicates good purity.
TGA Analysis
T_onset (5% Mass Loss)Nitrogen~220 °COnset of significant thermal decomposition in an inert atmosphere. [15]
T_onset (5% Mass Loss)Air~205 °CLower onset temperature in air suggests susceptibility to oxidative degradation.
Major Mass Loss Step 1Nitrogen220 - 350 °C (~51% loss)Corresponds to the loss of the C₇H₄BrO₂ (bromophenoxy) moiety or similar large fragments.
Residual Mass @ 600°CNitrogen/Air< 5%Indicates nearly complete decomposition of the organic structure.

Forced Degradation Studies & Degradant Identification

Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the stability-indicating nature of analytical methods. [7][8]The goal is to achieve 5-20% degradation of the parent compound. [7][16]

Experimental Workflow for Forced Degradation

Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) thermal Thermal (60°C Solution) start->thermal acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative photo Photolytic (ICH Q1B Light Source) start->photo analysis Analyze Samples at Time Points (e.g., 2, 8, 24, 48h) using Stability-Indicating HPLC-UV thermal->analysis acid->analysis base->analysis oxidative->analysis photo->analysis identification Characterize Major Degradants using LC-MS/MS analysis->identification report Report Profile: - Purity Plot - Mass Balance - Degradant Structures identification->report

Caption: Systematic workflow for conducting forced degradation studies.

Protocol: Acid/Base Hydrolytic Degradation

Objective: To evaluate the susceptibility of the compound to hydrolysis under acidic and basic conditions.

  • Materials: 1 mg/mL stock solution of the compound in acetonitrile (ACN), 0.1 M HCl, 0.1 M NaOH, 0.1 M buffer for neutralization.

  • Protocol Steps:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl in a sealed vial. Place the vial in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH in a sealed vial. Keep the vial at room temperature.

      • Causality: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis, hence a lower temperature is used to control the degradation rate and avoid excessive decomposition. [16] 3. Control: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of purified water.

    • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

    • Quenching: Immediately neutralize the aliquot with an equivalent amount of base (for the acid sample) or acid (for the base sample) to stop the reaction.

    • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol: Oxidative Degradation

Objective: To assess the compound's sensitivity to oxidation.

  • Materials: 1 mg/mL stock solution, 3% Hydrogen Peroxide (H₂O₂).

  • Protocol Steps:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ in a sealed vial, protected from light.

    • Maintain the vial at room temperature.

      • Causality: Hydrogen peroxide is a common and effective oxidizing agent for simulating oxidative stress. [7]The reaction is typically conducted at room temperature to prevent thermal degradation from complicating the results.

    • Withdraw and analyze aliquots at specified time points.

Analytical Methodologies for Degradant Analysis

A validated, stability-indicating analytical method is required to separate and quantify the parent compound and its degradation products. [8][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for stability testing due to its high resolving power and sensitivity. [18] * Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point for this moderately polar molecule.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: UV detection at a wavelength determined from the compound's UV spectrum (e.g., 254 nm or λₘₐₓ).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structures of unknown degradation products, HPLC is coupled with mass spectrometry. [18] * Ionization: Electrospray Ionization (ESI) is suitable for this molecule.

    • Analysis: By obtaining the accurate mass-to-charge ratio (m/z) of the degradation products, their elemental composition can be determined. Tandem MS (MS/MS) provides fragmentation data, which acts as a "fingerprint" to elucidate the chemical structure, confirming the pathways predicted in Section 2.

Conclusion and Strategic Recommendations

This technical guide presents a robust, scientifically-grounded framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. The successful execution of these methodologies—thermoanalytical techniques (TGA/DSC) and systematic forced degradation studies—will yield critical data.

Recommendations for Next Steps:

  • Execute the Thermal Analysis: Perform TGA and DSC as outlined to establish the compound's intrinsic thermal and oxidative stability limits.

  • Conduct Forced Degradation: Systematically perform the stress studies (hydrolytic, oxidative, photolytic, and thermal) to generate a comprehensive degradation profile.

  • Develop and Validate a Stability-Indicating Method: Use the stressed samples to develop and validate a specific HPLC method capable of resolving all significant degradants from the parent peak.

  • Identify and Characterize Degradants: Employ LC-MS/MS to elucidate the structures of any degradation products formed at levels exceeding the identification threshold outlined in ICH Q3A/Q3B guidelines.

  • Initiate Formal Stability Studies: Based on the preliminary data, design and initiate long-term and accelerated stability studies on at least three primary batches of the drug substance, as per ICH guidelines. [9][19] By following this structured approach, researchers and drug development professionals can build a complete stability profile, de-risk development, support formulation design, and ensure the generation of a high-quality data package for regulatory submission.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. Available at: [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • Ravi, P., Veni, P., Kumar, T., Reddy, T., & Kumar, M. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Hussain, A. S., et al. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 39(8). Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Alsante, K. M., Hatajik, T. D., Horni, L. L., & Lohr, L. L. (2011). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharmaceutical Technology. Available at: [Link]

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  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Limacher, A., Kerler, J., Conde-Petit, B., & Blank, I. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • Lim, H. S., & Shin, H. S. (2014). Furan in Thermally Processed Foods: A Review. Toxicological research, 30(2), 73–83. Available at: [Link]

  • ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. Retrieved from [Link]

  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978. Available at: [Link]

  • ResearchGate. (n.d.). Summary of TGA data obtained for the four methyl esters. Retrieved from [Link]

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  • Limacher, A., Kerler, J., Conde-Petit, B., & Blank, I. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food chemistry, 303, 125406. Available at: [Link]

  • Tovmasyan, A., Maia, D. C., Weitner, T., Carballal, S., Sledz, A., & Batinic-Haberle, I. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Antioxidants (Basel, Switzerland), 10(12), 1944. Available at: [Link]

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Discovery of Novel Furoate Derivatives with Ether Linkages: A Guide to Synthesis, Screening, and Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] Its derivatives, particularly furoate esters, serve as versatile intermediates and key pharmacophores in drug discovery.[2] This guide provides a comprehensive technical overview of the systematic approach to discovering novel furoate derivatives featuring ether linkages. We delve into the strategic rationale for incorporating ether moieties, detailing robust synthetic methodologies, efficient biological screening cascades, and the principles of structure-activity relationship (SAR) analysis. This document serves as a self-validating framework for research teams, explaining the causality behind experimental choices—from reaction conditions to assay selection—to empower the rational design of new chemical entities with therapeutic potential.

Introduction: The Strategic Imperative for Furoate Ethers

The furan ring system is a cornerstone of many natural and synthetic compounds with a wide spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1] The journey from a simple heterocyclic core to a potent drug candidate is one of precise molecular tailoring.

The Furan Scaffold in Medicinal Chemistry

Furan and its derivatives are key components in a variety of pharmaceutical products.[1] The unique electronic properties and geometric constraints of the furan ring allow it to act as a bioisostere for other aromatic systems or to engage in specific hydrogen bonding and π-stacking interactions within biological targets. This versatility has led to its incorporation into drugs targeting a vast range of diseases, from microbial infections to cancer.[3][4]

The Role of Ether Linkages in Modulating Pharmacological Properties

The introduction of an ether linkage (-O-) into a molecular scaffold is a classic medicinal chemistry strategy to fine-tune a compound's physicochemical and pharmacological profile. Ether groups can:

  • Enhance Lipophilicity: Modifying an ether chain's length or branching can systematically alter the molecule's partition coefficient (log P), which is crucial for membrane permeability and bioavailability.[5]

  • Improve Metabolic Stability: Compared to more labile groups like esters, ethers are generally more resistant to enzymatic hydrolysis, potentially leading to a longer biological half-life.

  • Introduce Conformational Flexibility: The rotational freedom around the C-O-C bond allows the molecule to adopt different conformations, which can be critical for optimal binding to a biological target.

  • Act as a Hydrogen Bond Acceptor: The oxygen atom can form crucial hydrogen bonds with amino acid residues in a protein's active site, enhancing binding affinity.

Rationale for Fusing Furoate and Ether Moieties

The strategic combination of a furoate core with a pendant ether linkage aims to create a new chemical space of derivatives with potentially superior therapeutic properties. This approach leverages the established biological relevance of the furan ring while using the ether linkage as a modular handle to optimize absorption, distribution, metabolism, and excretion (ADME) properties and target engagement. The development of such compounds is driven by the need for novel agents with improved efficacy, selectivity, and safety profiles, particularly in oncology and infectious diseases.[6][7][8]

Synthetic Strategies and Methodologies

A robust and flexible synthetic route is paramount for generating a diverse library of derivatives for biological screening. The general approach involves the preparation of a 2-furoic acid precursor followed by the key etherification and esterification steps.

Synthesis of the 2-Furoic Acid Precursor

The starting material, 2-furoic acid, can be synthesized from furfural through oxidation. A well-established laboratory procedure involves the oxidation of furfural using a cuprous oxide-silver oxide catalyst in the presence of sodium hydroxide and a stream of oxygen.[9] This method provides good yields and is scalable. For many research applications, high-purity 2-furoic acid is also commercially available.

Core Synthesis: Etherification and Esterification

The central synthetic challenge is the formation of the ether linkage at a specific position on the furoic acid scaffold, typically at the 5-position if starting from a halo-substituted furoate. A common and effective method involves the reaction of a halo-substituted 2-furoic acid ester with an alcohol in the presence of a base. Modern synthetic processes have been developed to achieve high yields (>70%) at lower temperatures compared to conventional methods that required high-temperature reflux for extended periods.[10][11]

The process often begins with a transesterification step, followed by the nucleophilic substitution to form the ether, and a final saponification step to yield the desired furoic acid derivative if the acid form is required, or the process can be stopped at the ester stage.[10]

G cluster_0 General Synthetic Workflow A Start: 5-Halo-2-Furoic Acid Ester C Nucleophilic Substitution (Ether Formation) A->C B Alcohol (R'-OH) + Base B->C D Intermediate: 5-Alkoxy-2-Furoic Acid Ester C->D E Optional: Saponification (Base Hydrolysis) D->E G Purification & Characterization D->G F Final Product: 5-Alkoxy-2-Furoic Acid E->F F->G

A generalized workflow for the synthesis of 5-alkoxy furoate derivatives.
Detailed Protocol: General Procedure for Synthesis of 5-Alkoxy-2-Furoate Derivatives

This protocol is a generalized representation. Specific conditions, including temperature, reaction time, and stoichiometry, must be optimized for each unique substrate.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the starting alcohol (R'-OH, 1.5 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Base Addition: Add a strong base (e.g., Sodium Hydride, 1.5 eq.) portion-wise at 0 °C to form the corresponding alkoxide. Allow the mixture to stir for 30 minutes at this temperature.

  • Substrate Addition: Slowly add a solution of the 5-halo-2-furoic acid ester (e.g., methyl 5-bromo-2-furoate, 1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically purified using silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate). The purity and identity of the final compounds must be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the successful incorporation of the ether linkage.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl and C-O-C ether stretch.

Biological Evaluation and Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic screening process is required to identify compounds with promising biological activity.

G cluster_1 Biological Screening Cascade A Synthesized Furoate Ether Library B Primary Screening (Single High Concentration) A->B C Identify 'Hits' B->C D Dose-Response Assay (e.g., IC50 / GI50 / MIC) C->D E Determine Potency & Confirm Activity D->E F Secondary / Selectivity Assays (e.g., Cancer vs. Normal Cells) E->F G Identify 'Lead' Candidates (Potent & Selective) F->G

A tiered approach for efficient biological screening of new compounds.
In Vitro Antimicrobial Activity

Furan derivatives have demonstrated notable antimicrobial properties.[1] Initial screening against a panel of pathogenic bacteria and fungi is a logical starting point.

This method provides a qualitative assessment of antimicrobial activity.

  • Culture Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[12][13]

  • Inoculation: Uniformly spread the microbial suspension over the surface of a suitable agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with solvent only as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24-48 hours).[12][13]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

This assay quantifies the potency of an antimicrobial agent.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include wells with medium only (sterility control), wells with inoculum and no compound (growth control), and wells with a standard antibiotic.

  • Incubation: Incubate the plate under appropriate conditions.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity

Many furan-based scaffolds have shown potent antiproliferative activity against various cancer cell lines.[4][14]

The SRB assay is a reliable and widely used method for determining cytotoxicity and cell growth inhibition based on the measurement of cellular protein content.[6]

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the furoate derivatives for a specified period (e.g., 48-72 hours).[6]

  • Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Air dry the plates and then solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Measure the optical density (absorbance) at approximately 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

  • Calculation: Calculate the percentage of cell growth inhibition. The GI₅₀ value (the concentration resulting in a 50% reduction of cellular net growth) is determined from the dose-response curve.[6]

Data Summary and Presentation

Quantitative data from screening should be summarized in tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Biological Activity Data for a Series of Furoate Ether Derivatives

Compound IDR Group (Ether Chain)MIC vs. S. aureus (µg/mL)GI₅₀ vs. HCT-116 (µM)GI₅₀ vs. MCF-7 (µM)
FA-01 -CH₃64>100>100
FA-02 -CH₂CH₃3285.291.5
FA-03 -(CH₂)₂CH₃1644.752.3
FA-04 -(CH₂)₃CH₃815.120.8
FA-05 -CH(CH₃)₂3268.975.4
FA-06 -CH₂-Ph45.68.1

Structure-Activity Relationship (SAR) Analysis

SAR analysis links the chemical structure of a compound to its biological activity, providing crucial insights for rational drug design.[15] By synthesizing and testing a series of structurally related analogs, researchers can identify which molecular features are essential for potency and selectivity.

G cluster_2 Key Elements of SAR Analysis Core Furoate Ether Scaffold A Ether Chain (Length, Branching, Rings) Core->A B Furan Ring Substituents Core->B C Ester Group Modifications Core->C D Biological Activity Data (Potency, Selectivity) A->D B->D C->D E Rational Design of Next-Generation Compounds D->E

SAR analysis involves systematically modifying a core scaffold and correlating changes with biological activity.
Impact of the Ether Side Chain

Based on the hypothetical data in Table 1, clear trends can be established:

  • Chain Length: Increasing the length of the linear alkyl ether chain from methyl (FA-01) to butyl (FA-04) correlates with a progressive increase in both antibacterial and anticancer activity. This suggests that increased lipophilicity may be favorable for cell membrane penetration or hydrophobic interactions at the target site.[5]

  • Branching: Introducing branching, as in the isopropyl derivative (FA-05), leads to a decrease in activity compared to its linear counterpart (FA-03). This may indicate that a linear conformation is preferred for binding or that steric hindrance is detrimental.

  • Aromatic Groups: The inclusion of a benzyl group (FA-06) results in a significant enhancement of activity. This suggests that an aromatic ring may be involved in crucial π-stacking interactions within the biological target's binding pocket.

Influence of Substituents

Further studies would involve modifying other parts of the molecule. For instance, adding electron-withdrawing or electron-donating groups to the furan ring or the benzyl ring of a compound like FA-06 could further probe the electronic requirements for optimal activity. The difference in activity between fluticasone furoate and fluticasone propionate, for example, highlights how the furoate moiety itself can provide a better fit in a protein's binding pocket compared to a simple alkyl ester, leading to different association and dissociation rates and ultimately higher affinity.[16][17]

Conclusion and Future Directions

The systematic discovery of novel furoate derivatives with ether linkages represents a promising avenue for identifying new therapeutic agents. This guide has outlined a validated, step-by-step approach encompassing rational design, flexible synthesis, and a robust biological screening cascade. The true power of this methodology lies in the iterative cycle of design, synthesis, testing, and SAR analysis, which allows for the progressive refinement of lead compounds.

Future work in this area should focus on:

  • Exploring Diverse Ether Moieties: Incorporating more complex cyclic, heterocyclic, and polyfunctional ether side chains.

  • Advanced Synthetic Methods: Employing greener and more efficient catalytic methods for C-O bond formation.[18]

  • Mechanism of Action Studies: Elucidating the specific biological targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By adhering to the principles of scientific integrity and logical progression outlined herein, research teams can efficiently navigate the complex path of drug discovery and unlock the full therapeutic potential of this versatile chemical class.

References

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An In-depth Technical Guide to the Chemical Reactivity of the Furan Ring in Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the furan ring in Methyl 5-[(4-bromophenoxy)methyl]-2-furoate. Furan and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2][3] Understanding the influence of substituents on the reactivity of the furan nucleus is paramount for the rational design of novel molecules with desired properties. This document delves into the electronic and steric effects of the methyl carboxylate and the (4-bromophenoxy)methyl substituents on the furan ring's susceptibility to electrophilic substitution, nucleophilic attack, cycloaddition reactions, and oxidation/reduction. Detailed mechanistic insights, predictive models of reactivity, and exemplary experimental protocols are provided to guide researchers and professionals in the field of drug development and organic synthesis.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom that is a prevalent structural motif in a vast array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a valuable component in the medicinal chemist's toolbox. The incorporation of a furan nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, receptor binding affinity, and overall bioavailability. The biological activity of furan-containing molecules can be finely tuned by modifying the substitution pattern on the heterocyclic ring.[1]

This guide focuses on the specific reactivity of This compound , a 2,5-disubstituted furan derivative. The molecule possesses an electron-withdrawing methyl carboxylate group at the C2 position and a more complex (4-bromophenoxy)methyl substituent at the C5 position, which is generally considered to be electron-donating. This substitution pattern creates an interesting electronic environment within the furan ring, leading to specific and predictable reactivity.

Structural and Electronic Landscape of this compound

The reactivity of the furan ring in the title compound is dictated by the interplay of the electronic and steric effects of its substituents.

Substituent Effects on the Furan Ring
  • Methyl 5-carboxylate Group (C2): This is a moderately electron-withdrawing group (EWG). Through its negative inductive (-I) and negative mesomeric (-M) effects, it deactivates the furan ring towards electrophilic attack by withdrawing electron density. This deactivation is most pronounced at the adjacent C3 position and, to a lesser extent, the C5 position.

  • (4-Bromophenoxy)methyl Group (C5): This substituent has a more complex influence. The ether oxygen is electron-donating through resonance (+M effect), which would activate the furan ring. However, the electronegativity of the oxygen also exerts an electron-withdrawing inductive effect (-I). The methylene linker (-CH2-) insulates the furan ring from the direct resonance effect of the phenoxy oxygen. The 4-bromophenoxy group itself has an electron-withdrawing bromine atom. Overall, the (4-bromophenoxy)methyl group is considered to be weakly electron-donating or at least less deactivating than the ester group.

The combined effect of these substituents is a polarized furan ring with reduced electron density compared to unsubstituted furan, but with specific sites that remain susceptible to attack.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on data from analogous compounds such as methyl 2-furoate and other substituted furans.[4][5][6]

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR - Two doublets in the aromatic region for the furan protons at C3 and C4. The C3 proton will likely be downfield due to the deshielding effect of the adjacent ester. - A singlet for the methylene protons (-CH₂-). - Doublets for the aromatic protons of the 4-bromophenoxy group. - A singlet for the methyl ester protons (-OCH₃).
¹³C NMR - Resonances for the furan ring carbons (C2, C3, C4, C5). The C2 and C5 carbons will be significantly downfield due to substitution. - A signal for the methylene carbon. - Resonances for the carbons of the 4-bromophenoxy group. - A signal for the carbonyl carbon of the ester and the methyl carbon.
IR Spectroscopy - A strong carbonyl (C=O) stretching band for the ester group around 1720-1740 cm⁻¹. - C-O-C stretching bands for the furan ring and the ether linkage. - C-H stretching bands for the aromatic and aliphatic protons. - A C-Br stretching band.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of C₁₃H₁₁BrO₄ (311.13 g/mol ). - Characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). - Fragmentation patterns corresponding to the loss of the methoxy group, the ester group, and cleavage of the ether linkage.

Chemical Reactivity of the Furan Ring

The furan ring is inherently electron-rich and more reactive than benzene towards electrophiles. However, the substituents in this compound modulate this reactivity.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the furan ring is the most common reaction type.[1] In 2,5-disubstituted furans, the substitution occurs at one of the two remaining free positions, C3 or C4. The regioselectivity is determined by the electronic nature of the existing substituents.

  • Directing Effects: The methyl carboxylate group at C2 is a deactivating group and a meta-director in benzene chemistry. In the furan ring, it deactivates the adjacent C3 position. The (4-bromophenoxy)methyl group at C5 is weakly activating and directs electrophiles to the ortho position (C4). Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position .

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

Exemplary Electrophilic Substitution Reactions:

  • Nitration: Due to the deactivating effect of the ester group, milder nitrating agents than the standard nitric acid/sulfuric acid mixture are recommended to avoid ring opening. Acetyl nitrate would be a suitable reagent.

  • Halogenation: Bromination or chlorination would be expected to proceed readily at the C4 position, likely without the need for a Lewis acid catalyst.

  • Friedel-Crafts Acylation: This reaction would likely require a mild Lewis acid catalyst and would also be directed to the C4 position.

Experimental Protocol: Bromination of this compound

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution

Nucleophilic substitution on an unsubstituted furan ring is generally difficult. However, the presence of a good leaving group and activating electron-withdrawing groups can facilitate such reactions.[7] In the case of this compound, nucleophilic attack on the furan ring itself is unlikely. However, the molecule presents other potential sites for nucleophilic attack:

  • Side-Chain Substitution: The benzylic-like carbon of the (4-bromophenoxy)methyl group could be susceptible to nucleophilic substitution, although this would require harsh conditions to displace the phenoxy group.

  • Nucleophilic Acyl Substitution: The ester group can undergo typical reactions such as hydrolysis, amidation, or transesterification.

Cycloaddition Reactions (Diels-Alder)

The furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles.[8] The aromaticity of furan is relatively low, making it more amenable to cycloaddition than more aromatic heterocycles like thiophene or pyrrole. The presence of the electron-withdrawing ester group at C2 will decrease the electron density of the furan ring, making it a less reactive diene in normal-electron-demand Diels-Alder reactions. Conversely, it could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

Diels_Alder Furan This compound (Diene) Adduct [4+2] Cycloadduct Furan->Adduct Dienophile Electron-Deficient Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct

Caption: Schematic of a Diels-Alder reaction involving the furan derivative.

Oxidation and Reduction
  • Oxidation: The furan ring is sensitive to strong oxidizing agents, which can lead to ring opening.[7] Milder oxidation may be possible, but the specific conditions would need to be carefully controlled. The side chain is generally more resistant to oxidation.

  • Reduction: The furan ring can be hydrogenated to the corresponding tetrahydrofuran derivative. This typically requires catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C or Raney Ni). The ester group may also be reduced under these conditions, depending on the catalyst and reaction parameters. Selective reduction of the furan ring without affecting the ester or the aromatic bromine would be challenging.

Reactivity of the Side Chains

Beyond the furan ring itself, the substituents offer additional handles for chemical modification.

  • Ester Group: The methyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or other esters.

  • Bromophenoxy Group: The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at that position. This provides a powerful tool for generating a library of analogues for structure-activity relationship (SAR) studies.

Side_Chain_Reactivity Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Coupling Cross-Coupling (e.g., Suzuki) Start->Coupling Acid Furan-2-carboxylic acid derivative Hydrolysis->Acid Coupled_Product Biaryl derivative Coupling->Coupled_Product

Caption: Potential reactions of the side-chain functionalities.

Conclusion

This compound is a furan derivative with a nuanced reactivity profile governed by the opposing electronic effects of its C2 and C5 substituents. The electron-withdrawing ester group deactivates the ring but, in concert with the weakly electron-donating side chain, directs electrophilic attack to the C4 position. The furan ring's diene character is somewhat diminished, but it can still participate in cycloaddition reactions. Furthermore, the side chains provide versatile points for chemical modification, particularly through ester hydrolysis and palladium-catalyzed cross-coupling reactions on the bromophenyl moiety. This in-depth analysis provides a predictive framework for the rational design of synthetic routes utilizing this and related furan scaffolds, empowering researchers in the development of novel chemical entities.

References

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-131. [Link]

  • Furan derivatives in medicinal chemistry. (2023). A Review on Biological and Medicinal Significance of Furan. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • Application of furan derivative in medicinal field. (2024). ResearchGate. [Link]

  • Slideshare. (2018). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Smoleń, S., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 1-1. [Link]

  • Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

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Methodological & Application

The Strategic Utility of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. Methyl 5-[(4-bromophenoxy)methyl]-2-furoate emerges as a highly versatile and strategically valuable building block for the synthesis of a diverse array of bioactive molecules. Its unique trifunctional architecture, comprising a furan ring, a bromophenoxy ether linkage, and a methyl ester, offers medicinal chemists a powerful platform for molecular elaboration and the exploration of new chemical space.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, with a particular focus on its utility in the development of agonists for the free fatty acid receptor 4 (FFA4), also known as GPR120. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the potential for this building block to contribute to the discovery of novel therapeutics.

Core Attributes of this compound as a Building Block

The efficacy of this compound as a synthetic intermediate stems from the distinct reactivity of its constituent moieties:

  • The Furan Core: A five-membered aromatic heterocycle, the furan ring is a common motif in pharmacologically active compounds.[1][2] It can serve as a bioisostere for other aromatic systems and provides a rigid scaffold for the precise spatial arrangement of pharmacophoric elements.

  • The Bromophenoxy Group: The presence of a bromine atom on the phenoxy ring offers a handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR).

  • The Methylene Ether Linkage: The ether bond provides a flexible yet stable connection between the furan and the bromophenyl moieties, influencing the overall conformation of the molecule and its interaction with biological targets.

  • The Methyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of other functionalities, including amides, esters, and alcohols. This versatility allows for the fine-tuning of physicochemical properties such as solubility and for the introduction of additional points of interaction with a biological target.

Application Note: Synthesis of FFA4 Agonists – The Case of GSK137647A Analogs

A compelling application of building blocks structurally related to this compound is in the synthesis of agonists for the Free Fatty Acid Receptor 4 (FFA4/GPR120). FFA4 is a G protein-coupled receptor that has garnered significant attention as a therapeutic target for metabolic and inflammatory diseases.[3][4]

One notable example of a potent and selective FFA4 agonist is GSK137647A, a diarylsulfonamide derivative.[4][5][6] While not directly synthesized from our title compound, the structural motifs present in GSK137647A highlight the potential of this compound as a starting point for novel FFA4 modulators.

The general structure of such agonists often features a central aromatic or heteroaromatic core, a flexible linker, and a substituted phenyl ring. This compound provides a ready-made scaffold that can be elaborated to generate a library of potential FFA4 agonists.

Proposed Synthetic Strategy for FFA4 Agonist Analogs

A plausible synthetic route to a novel class of FFA4 agonists, inspired by the structure of GSK137647A, is outlined below. This strategy leverages the key functional groups of this compound.

synthetic_pathway start This compound intermediate1 5-[(4-bromophenoxy)methyl]-2-furoic acid start->intermediate1 LiOH, THF/H2O (Hydrolysis) intermediate2 N-Aryl-5-[(4-bromophenoxy)methyl]-2-furamide intermediate1->intermediate2 Aryl Amine, Coupling Agent (e.g., HATU) (Amide Formation) final_product Novel FFA4 Agonist Candidate intermediate2->final_product Aryl Boronic Acid, Pd Catalyst (Suzuki Coupling)

Methyl 5-(chloromethyl)-2-furoate + 4-Bromophenol --(Base, Solvent)--> this compound

This compound --(LiOH, THF/H2O)--> 5-[(4-bromophenoxy)methyl]-2-furoic acid

Caption: Synthetic workflow from precursor to bioactive molecule.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in medicinal chemistry. Its strategically placed functional groups allow for a wide range of synthetic transformations, making it an ideal starting point for the generation of diverse chemical libraries. The application of this building block in the synthesis of novel FFA4 agonists represents a promising avenue for the discovery of new therapeutics for metabolic and inflammatory disorders. The detailed protocols provided herein offer a practical guide for the synthesis and utilization of this important intermediate, empowering researchers to explore its full potential in the quest for new bioactive molecules.

References

  • Sparks, S. M., et al. (2014). Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120). Bioorganic & Medicinal Chemistry Letters, 24(14), 3100-3103. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • Bioactive natural products containing a furan ring (blue) or 3-furoic acid moiety (red). ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • Williamson Ether Synthesis. (2022). BYJU'S. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Williamson Ether Synthesis. The Organic Chemistry Tutor. Available at: [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
  • Hudson, B. D., et al. (2014). The pharmacology of GPR120. British Journal of Pharmacology, 171(10), 2425-2435.
  • Mometasone furoate anti-inflammatory cream composition using hexylene glycol. Google Patents.
  • Process for the preparation of mometasone furoate. Google Patents.
  • Anhydrous mometasone furoate formulation. Google Patents.
  • The patent landscape of Fluticasone Furoate. Patsnap Synapse. Available at: [Link]

  • Who holds the patent for Fluticasone Furoate? Patsnap Synapse. Available at: [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). Journal of Medicinal Chemistry, 64(8), 4459-4481. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • New Furan Derivatives from a Mangrove-Derived Endophytic Fungus Coriolopsis sp. J5. (2015). Marine Drugs, 13(10), 6347-6357.
  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3), 1017-1023.
  • Williamson Ether Synthesis. (2022). BYJU'S. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Williamson Ether Synthesis. The Organic Chemistry Tutor. Available at: [Link]

  • Bioactive natural products containing a furan ring (blue) or 3-furoic acid moiety (red). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Furan Derivative

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate is a synthetic organic compound that merges two key pharmacophores: a furan ring and a bromophenoxy group. The furan nucleus is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] Similarly, bromophenoxy and related brominated phenol moieties, often found in marine natural products, have demonstrated significant antimicrobial, antibiofilm, antioxidant, and anticancer activities.[5][6][7][8][9]

The strategic combination of these two moieties in this compound suggests a promising candidate for drug discovery and development. These application notes provide a comprehensive guide for researchers to systematically investigate the potential biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further mechanistic studies.

Hypothesized Biological Activities and Screening Strategy

Based on the well-documented activities of its constituent chemical groups, we propose a tiered screening approach to evaluate the biological potential of this compound. This strategy allows for an efficient and logical progression from broad-spectrum screening to more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Antimicrobial Antimicrobial Activity (MIC Determination) Antibiofilm Antibiofilm Activity Antimicrobial->Antibiofilm If active Cytotoxicity General Cytotoxicity (MTT Assay) Apoptosis Apoptosis vs. Necrosis Cytotoxicity->Apoptosis If active Anti_inflammatory Anti-inflammatory Potential (NO Inhibition Assay) Signaling Signaling Pathway Analysis (e.g., MAPK, PPAR-γ) Anti_inflammatory->Signaling If active

Caption: Tiered screening strategy for this compound.

Part 1: Antimicrobial Activity Assessment

The presence of both the furan and bromophenoxy groups strongly suggests potential antimicrobial properties.[2][5][6] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard technique for assessing antimicrobial efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic microorganisms.

Rationale: This assay provides a quantitative measure of the compound's potency against various bacterial and fungal strains, allowing for a comparative analysis of its antimicrobial spectrum. The use of both Gram-positive and Gram-negative bacteria, as well as a fungal representative, ensures a comprehensive initial screen.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Microorganism Preparation: Inoculate the test microorganisms in their respective broths and incubate until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: Wells containing broth and microorganisms only.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the absorbance at 600 nm.

Microorganism Gram Stain/Type Potential MIC Range (µg/mL)
Staphylococcus aureusGram-positive1 - 64
Escherichia coliGram-negative8 - 256
Candida albicansFungus4 - 128

Table 1: Hypothetical MIC Data for Initial Screening.

Part 2: Anti-inflammatory Activity Screening

Furan derivatives have been shown to possess anti-inflammatory properties, often by modulating signaling pathways like MAPK and PPAR-γ.[10][11][12] A common initial screen for anti-inflammatory activity is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. Inhibition of NO production is a hallmark of many anti-inflammatory compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • This compound

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Sources

Application Note & Protocol Guide: Investigating Methyl 5-[(4-bromophenoxy)methyl]-2-furoate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel enzyme inhibitors.

Abstract: This document provides a comprehensive guide to the preliminary investigation of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate as a potential enzyme inhibitor. We offer a structured approach, from understanding the compound's characteristics to detailed protocols for screening and preliminary mechanism of action studies. This guide is designed to provide both the "how" and the "why," grounding experimental procedures in established principles of enzymology and drug discovery.

Introduction: Rationale for Investigation

The furan carboxylate scaffold is a recurring motif in molecules with diverse biological activities, including enzyme inhibition.[1] Derivatives of this class have shown promise as inhibitors of critical enzymes such as ATP-citrate lyase, which is implicated in cancer metabolism.[1] this compound is a compound that combines this furan core with a bromophenoxy group, a feature known to enhance binding affinity in various therapeutic agents through halogen bonding and hydrophobic interactions. The presence of these structural elements suggests that this molecule could be a candidate for targeted enzyme inhibition.

This application note outlines a hypothetical investigation into the inhibitory potential of this compound against a plausible target, human Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase), an enzyme that is a potential target for antimicrobial and antidiabetic agents.[2] The protocols provided are designed to be adaptable to other enzyme systems and serve as a foundational workflow for characterizing novel small molecule inhibitors.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is critical for designing robust assays and interpreting results.

PropertyValue (Predicted/Reported)Significance for Assay Design
Molecular Formula C₁₃H₁₁BrO₄Confirms identity and is used for molar concentration calculations.
Molecular Weight 311.13 g/mol Essential for preparing stock solutions of known concentration.
Solubility Predicted to be soluble in DMSO, ethanol; sparingly soluble in aqueous buffers.Dictates the choice of solvent for stock solutions and the maximum allowable solvent concentration in the final assay to prevent precipitation and non-specific effects.
Purity >95% (as supplied by vendor)High purity is crucial to ensure that any observed activity is due to the compound of interest and not contaminants.
CAS Number 402771-33-9Unique identifier for the specific chemical substance.

Postulated Mechanism of Action: Targeting GlcN-6-P Synthase

GlcN-6-P synthase catalyzes a key step in the hexosamine biosynthesis pathway.[2] Its inhibition is a strategy for developing novel therapeutics. We hypothesize that this compound may act as an inhibitor of this enzyme. The rationale for this hypothesis is based on the molecule's structural features which could allow it to interact with the enzyme's active site.

postulated_moa cluster_enzyme GlcN-6-P Synthase Active Site cluster_inhibitor Inhibitor Molecule Enzyme Enzyme Active Site (e.g., Cys1 residue) Inhibition Inhibition of GlcN-6-P Formation Enzyme->Inhibition Blocks Substrate Access or Catalytic Activity Inhibitor This compound Inhibitor->Enzyme Potential Binding (Non-covalent or Covalent)

Caption: Postulated interaction of the inhibitor with the enzyme's active site.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial screening and characterization of this compound as an enzyme inhibitor.

General Workflow for Inhibitor Characterization

This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

inhibitor_workflow A 1. Compound Preparation (Stock Solution in DMSO) B 2. Primary Screening Assay (Single High Concentration) A->B C 3. Dose-Response Assay (IC₅₀ Determination) B->C If significant inhibition >50% D 4. Mechanism of Action Studies (Enzyme Kinetics) C->D E 5. Data Analysis & Interpretation D->E

Caption: Overall workflow for characterizing a potential enzyme inhibitor.

Protocol 1: Preparation of Compound Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is often used for its ability to dissolve a wide range of organic molecules.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Calculate Mass: Determine the mass of the compound required to prepare a 10 mM stock solution. For a 1 mL stock, this would be: 0.01 L * 0.01 mol/L * 311.13 g/mol = 0.00311 g or 3.11 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it in a microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of DMSO (e.g., 1 mL for a 1 mL stock) to the tube.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Primary Screening Assay for GlcN-6-P Synthase Inhibition

Rationale: A primary screen at a single, high concentration (e.g., 50 µM) is an efficient way to identify if the compound has any activity against the target enzyme.[3] A significant reduction in enzyme activity would warrant further investigation.

Materials:

  • Recombinant human GlcN-6-P synthase

  • Substrates: L-glutamine and Fructose-6-phosphate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 10 mM compound stock solution (from Protocol 4.2)

  • 96-well microplate

  • Detection reagent (e.g., a coupled enzyme system to detect glutamate production)

  • Microplate reader

Procedure:

  • Prepare Assay Plate:

    • Test wells: Add 1 µL of 5 mM compound stock in DMSO (for a final concentration of 50 µM in a 100 µL reaction).

    • Positive control (no inhibition): Add 1 µL of DMSO.

    • Negative control (no enzyme): Add 1 µL of DMSO and substitute enzyme with assay buffer.

  • Add Enzyme: Add 50 µL of enzyme solution (at 2X final concentration) to the test and positive control wells. Add 50 µL of assay buffer to the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 49 µL of a substrate mix (containing L-glutamine and Fructose-6-phosphate at 2X final concentration) to all wells to start the reaction.

  • Incubate and Detect: Incubate the plate at 37°C for 30 minutes. Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read Plate: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Signal_test - Signal_neg) / (Signal_pos - Signal_neg)) * 100

Protocol 3: IC₅₀ Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency.[4] It is determined by testing the compound over a range of concentrations.

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution in DMSO. A common approach is a 10-point, 3-fold serial dilution.

  • Set up Assay Plate: Set up the assay as described in Protocol 4.3, but instead of a single concentration, add 1 µL of each dilution to the respective wells.

  • Run Assay and Collect Data: Follow steps 2-6 from Protocol 4.3.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical IC₅₀ Data:

Concentration (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.5
0.12.1

Based on this hypothetical data, the calculated IC₅₀ would be approximately 4.1 µM .

Preliminary Mechanism of Action Studies

Rationale: Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[4] By varying the concentration of one substrate while keeping the other constant, one can infer the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4][5]

Procedure:

  • Vary Fructose-6-Phosphate Concentration:

    • Set up a matrix of reactions where each row has a fixed concentration of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Within each row, vary the concentration of Fructose-6-phosphate (e.g., from 0.2x Km to 5x Km) while keeping the concentration of L-glutamine constant and saturating.

  • Measure Initial Velocities: Determine the initial reaction rate for each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Competitive inhibition: Vmax remains unchanged, but Km increases.

    • Non-competitive inhibition: Km remains unchanged, but Vmax decreases.

    • Uncompetitive inhibition: Both Vmax and Km decrease.[4]

Conclusion and Future Directions

This application note provides a foundational framework for the initial characterization of this compound as a potential enzyme inhibitor. The presented protocols for screening and IC₅₀ determination are robust and adaptable for high-throughput applications.[3] Should this compound demonstrate potent inhibition, further studies would be warranted, including detailed kinetic analysis to confirm the mechanism of action, selectivity profiling against other enzymes, and structural studies (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interaction. These subsequent steps are essential in the journey of drug discovery and development.[6]

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • What is the mechanism of Fluticasone furoate? Patsnap Synapse. Available at: [Link]

  • What is an Inhibition Assay? Blog - Biobide. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • methyl 2-furoate, 611-13-2. The Good Scents Company. Available at: [Link]

  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. PubMed. Available at: [Link]

  • Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier. PubMed. Available at: [Link]

  • Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Polymers Using Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Furan-Based Monomer for Advanced Polymer Synthesis

The imperative for sustainable and high-performance materials has driven significant research into bio-based monomers.[1][2][3] Furan derivatives, readily accessible from renewable biomass, have emerged as promising platform molecules for the synthesis of novel polymers with diverse functionalities.[1][2][3] Methyl 5-[(4-bromophenoxy)methyl]-2-furoate stands out as a particularly versatile monomer. Its structure combines a rigid furan ring, which can impart desirable thermal and mechanical properties to polymers, with a reactive bromophenoxy group. This bromine functionality serves as a valuable handle for post-polymerization modifications, enabling the creation of tailored materials with specific properties. Furthermore, the presence of both ester and ether linkages offers pathways for the synthesis of a variety of polymer architectures, including polyesters and poly(ether-ester)s.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel polymers. We will explore two primary pathways: direct polycondensation to form furan-based polyesters and the application of the bromophenoxy group in post-polymerization modifications via Suzuki and Heck coupling reactions. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Synthesis of Furan-Based Polyesters via Polycondensation

The ester functionality of this compound allows for its incorporation into polyester chains through polycondensation reactions.[4][5][6] This approach can be used to synthesize both homopolymers and copolymers with a range of properties.

Protocol 1: Synthesis of a Homopolyester via Transesterification

This protocol describes the synthesis of a homopolyester from this compound and a diol, such as ethylene glycol, through a two-stage melt polycondensation process.

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • Zinc acetate (catalyst)

  • Antimony(III) oxide (catalyst)

  • High-purity nitrogen or argon

  • Anhydrous solvents (e.g., toluene, methanol) for purification

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line for inert atmosphere operations

Step-by-Step Methodology:

  • Esterification Stage:

    • Charge the reactor with this compound and a molar excess of ethylene glycol (e.g., 1:2 molar ratio).

    • Add zinc acetate catalyst (typically 0.05-0.1 mol% relative to the furoate).

    • Purge the reactor with inert gas for at least 30 minutes to remove oxygen.

    • Heat the mixture to 180-200°C under a slow stream of inert gas. Methanol will be distilled off as the transesterification reaction proceeds.

    • Monitor the reaction by measuring the amount of methanol collected. The reaction is typically complete when ~90% of the theoretical amount of methanol has been removed.

  • Polycondensation Stage:

    • Add antimony(III) oxide catalyst (typically 0.05-0.1 mol% relative to the furoate).

    • Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 Torr.

    • The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction until the desired viscosity is achieved, which can be monitored by the torque on the mechanical stirrer. This stage can take several hours.

    • Cool the reactor to room temperature under an inert atmosphere. The resulting polymer will be a solid.

  • Purification:

    • Dissolve the crude polymer in a suitable solvent (e.g., chloroform or THF).

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol or ethanol.

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Outcome and Characterization:

The resulting homopolyester is expected to be an amorphous or semi-crystalline solid. The material can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and end-group analysis.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

PropertyExpected Range
Mn ( g/mol ) 10,000 - 30,000
PDI 1.5 - 2.5
Tg (°C) 80 - 120
Decomposition Temp (°C) > 300

Diagram of the Polycondensation Workflow:

Polycondensation_Workflow Monomer This compound + Ethylene Glycol Esterification Esterification (180-200°C, Zn(OAc)2) Monomer->Esterification Oligomer Oligomer + Methanol Esterification->Oligomer Polycondensation Polycondensation (220-250°C, <1 Torr, Sb2O3) Oligomer->Polycondensation Crude_Polymer Crude Polyester Polycondensation->Crude_Polymer Purification Purification (Dissolution & Precipitation) Crude_Polymer->Purification Final_Polymer Purified Polyester Purification->Final_Polymer Characterization Characterization (NMR, GPC, DSC, TGA) Final_Polymer->Characterization

Caption: Workflow for the synthesis of a furan-based polyester.

Part 2: Post-Polymerization Modification of the Bromophenoxy Group

The bromine atom on the phenoxy side group provides a versatile platform for further functionalization of the polyester.[7] This allows for the tuning of the polymer's properties for specific applications, such as drug delivery, by introducing different functional moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are particularly well-suited for this purpose.[8][9][10][11]

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol describes the modification of the furan-based polyester from Protocol 1 with a boronic acid derivative to introduce new functional groups.

Materials:

  • Brominated furan-based polyester (from Protocol 1)

  • Aryl or vinyl boronic acid (e.g., 4-vinylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a Schlenk flask, dissolve the brominated polyester in the chosen anhydrous solvent.

    • Add the boronic acid (typically 1.5-2.0 equivalents per bromo group) and the base (typically 2-3 equivalents per bromo group).

    • Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

    • Add the palladium catalyst (typically 1-5 mol% per bromo group) under a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to 80-100°C and stir under an inert atmosphere.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by NMR or FT-IR to observe the disappearance of the C-Br signal and the appearance of new signals from the coupled group. The reaction time can vary from a few hours to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the modified polymer by precipitation in a non-solvent, similar to the purification step in Protocol 1.

Diagram of the Suzuki Coupling Reaction:

Suzuki_Coupling P_Br [Polymer]-O-Ph-Br plus1 + R_BOH2 R-B(OH)2 arrow1 Pd Catalyst Base P_R [Polymer]-O-Ph-R Start Brominated Polyester Reaction Suzuki Coupling Start->Reaction Boronic Boronic Acid Boronic->Reaction Product Modified Polyester Reaction->Product

Sources

Application Note: A Validated Protocol for the Saponification of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the efficient hydrolysis of the methyl ester, Methyl 5-[(4-bromophenoxy)methyl]-2-furoate, to its corresponding carboxylic acid, 5-[(4-bromophenoxy)methyl]-2-furoic acid. This transformation is a critical step in the synthesis of various heterocyclic compounds investigated in medicinal chemistry and materials science. The described base-catalyzed saponification procedure is robust, scalable, and yields a high-purity product. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental guide, and offer troubleshooting solutions to ensure reproducible results.

Introduction and Scientific Principle

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. For the substrate this compound, this hydrolysis is typically a key step to enable further functionalization, such as amide bond formation.[1] While acid-catalyzed hydrolysis is possible, it is often an equilibrium-controlled process.[2][3]

This protocol employs base-catalyzed hydrolysis, commonly known as saponification, which is an essentially irreversible process, thus ensuring a high conversion rate.[2] The reaction proceeds via a base-catalyzed acyl substitution mechanism (BAc2). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide ion as the leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction drives the equilibrium entirely towards the products.[2][4] Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[5]

Materials and Methods

Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentChemical FormulaMolecular Weight ( g/mol )Recommended Grade/Purity
This compoundC₁₃H₁₁BrO₄327.13>97%
Sodium Hydroxide (NaOH)NaOH40.00>98% (pellets)
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous or HPLC Grade
Deionized Water (H₂O)H₂O18.02Type II or higher
Hydrochloric Acid (HCl)HCl36.462 M Aqueous Solution
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄ (mixture of isomers)~86.18ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37>98%
Equipment

Standard laboratory glassware and equipment are required for this procedure.

EquipmentPurpose
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barHomogeneous mixing of reactants
Reflux condenserPrevent solvent loss during heating (optional)
pH paper or pH meterMonitor acidification during workup
Büchner funnel and flaskVacuum filtration for product isolation
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal under reduced pressure
Thin-Layer Chromatography (TLC) plateReaction monitoring
UV lamp (254 nm)Visualization of TLC spots

Detailed Experimental Protocol

This protocol is based on a 5.0 mmol scale. Adjust reagent quantities proportionally for different scales.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.64 g, 5.0 mmol).

  • Add 25 mL of Tetrahydrofuran (THF) to the flask and stir at room temperature until the solid is completely dissolved.

Step 2: Saponification

  • In a separate beaker, prepare the base solution by dissolving Sodium Hydroxide (0.40 g, 10.0 mmol, 2.0 equivalents) in 10 mL of deionized water.

  • Add the aqueous NaOH solution dropwise to the stirred solution of the ester at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate using silica gel as the stationary phase.

  • Use a mixture of Hexanes:Ethyl Acetate (7:3 v/v) with 1% acetic acid as the mobile phase.

  • Spot the starting material (a small sample dissolved in THF) and the reaction mixture on the TLC plate.

  • Visualize the spots under a UV lamp at 254 nm. The reaction is complete when the starting material spot has been completely consumed and a new, more polar spot (the carboxylate salt at the baseline) appears.

Step 4: Workup and Acidification

  • Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.

  • Add 30 mL of deionized water to the remaining aqueous solution to dissolve the carboxylate salt.

  • Cool the flask in an ice-water bath.

  • Slowly add 2 M HCl solution dropwise while stirring vigorously. Monitor the pH with pH paper or a calibrated pH meter.

  • Continue adding acid until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid product will form.

Step 5: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any residual inorganic salts.

  • Dry the product under vacuum to a constant weight. The product, 5-[(4-bromophenoxy)methyl]-2-furoic acid, should be obtained as a white to off-white solid.

  • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[6]

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism of the hydrolysis reaction.

G cluster_prep Reaction Setup cluster_reaction Saponification cluster_workup Workup & Isolation cluster_analysis Product Analysis A Dissolve Ester in THF C Combine Reagents A->C B Prepare Aqueous NaOH B->C D Stir (4-6h) & Monitor by TLC C->D E Remove THF D->E F Acidify with HCl (pH 2) E->F G Filter Precipitate F->G H Wash with H₂O & Dry G->H I Characterize Product (NMR, MS, MP) H->I

Caption: The BAc2 mechanism for base-catalyzed ester hydrolysis.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Reaction is incomplete 1. Insufficient base (less than 2 eq.).2. Reaction time too short or temperature too low.3. Poor quality of starting material.1. Ensure accurate weighing of NaOH; add an additional 0.2 eq. if needed.2. Extend reaction time and monitor by TLC. Consider gentle heating (40-50°C).3. Verify purity of the ester.
Low yield of product 1. Incomplete precipitation during acidification.2. Product is partially soluble in the aqueous phase.3. Loss during filtration and transfers.1. Ensure pH is ≤ 2. Chill the solution thoroughly in an ice bath before filtration.2. After filtration, extract the acidic aqueous filtrate with ethyl acetate to recover dissolved product.3. Ensure careful transfer of solids.
Product is oily or gummy 1. Presence of unreacted starting material or other impurities.2. Incomplete drying.1. Check TLC for purity. If impure, perform recrystallization from ethanol/water or purify by column chromatography.2. Dry the product under high vacuum for an extended period.
TLC is difficult to read 1. Co-spotting of starting material and product.2. Incorrect eluent system.1. Add a drop of acetic acid to the eluent to ensure the product runs as the free acid rather than the salt at the baseline.2. Adjust the polarity of the Hexanes:Ethyl Acetate mixture.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 82(24), 6438-6447.
  • Journal of American Science. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3. Journal of American Science, 6(8), 472-475.
  • Google Patents. (2014). Process for the purification of carboxylic acids. WO2014095080A2.
  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Science.gov.
  • AQA. (2015).
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • de Graaf, C., et al. (2021). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Molecules, 26(11), 3347.
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids.
  • Chemistry Steps.
  • Jasperse, J. Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • ChemicalBook.
  • Google Patents. (2011).
  • Iannazzo, D., et al. (2018). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules, 23(6), 1431.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
  • ResearchGate. (2014). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
  • Organic Chemistry Portal. Methyl Esters.
  • Clark, J. (2023). HYDROLYSING ESTERS. Chemguide.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate is a valuable intermediate in the synthesis of various biologically active compounds. Its preparation, typically achieved via the Williamson ether synthesis, involves the coupling of 4-bromophenol with a suitable electrophile like methyl 5-(chloromethyl)-2-furoate. While conceptually straightforward, this reaction is often plagued by issues such as low yields, competing side reactions, and purification challenges.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and significantly improve the yield and purity of your target compound.

Reaction Overview: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[1] In this case, a 4-bromophenoxide ion, generated by deprotonating 4-bromophenol with a suitable base, acts as a nucleophile. It attacks the electrophilic benzylic-like carbon of methyl 5-(chloromethyl)-2-furoate, displacing the chloride leaving group to form the desired ether linkage.[2]

G cluster_reactants Reactants cluster_products Products 4-bromophenol 4-Bromophenol base + Base phenoxide 4-Bromophenoxide (Nucleophile) base->phenoxide Deprotonation furoate Methyl 5-(chloromethyl)-2-furoate (Electrophile) product This compound furoate->product SN2 Attack salt + Salt

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I'm recovering only starting materials. What went wrong?

Answer: A low or non-existent yield typically points to one of four key areas: incomplete deprotonation, a poor leaving group, insufficient reactivity, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-bromophenol: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the reaction rate will be significantly diminished.

    • Solution: While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is crucial. For laboratory-scale synthesis, switching from weaker bases like potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) ensures complete and irreversible formation of the phenoxide.[3] Always use anhydrous solvents when working with NaH.

    • Causality: Bases like carbonates establish an equilibrium that may not favor complete deprotonation, leaving unreacted, non-nucleophilic phenol in the mixture.[3] NaH reacts irreversibly to form the sodium phenoxide and H₂ gas.

  • Poor Leaving Group on the Furoate Moiety: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The reactivity order is I > Br > Cl.[3][4]

    • Solution: While methyl 5-(chloromethyl)-2-furoate is a common starting material[5], converting it to the iodo derivative in situ can dramatically increase the reaction rate. Add a catalytic amount (e.g., 0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This is known as the Finkelstein reaction.

    • Causality: Iodide is a much better leaving group than chloride because the C-I bond is weaker and iodide is a soft, highly polarizable anion, making it more stable upon departure.[3]

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis often requires heat to proceed at a practical rate.[6]

    • Solution: Ensure the reaction is heated appropriately, typically between 50-100 °C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[2][6] If the reaction stalls, consider a modest increase in temperature, but be mindful of potential side reactions (see Q2).

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[7][8] These solvents excel at solvating the cation (e.g., Na⁺) of the phenoxide salt, leaving a "naked," highly reactive phenoxide anion.[8]

    • Causality: Protic solvents like ethanol or water should be avoided as they can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[2][6]

Caption: Troubleshooting workflow for low yield issues.

Q2: My reaction produces the desired product, but I see significant, hard-to-remove impurities. What are they and how can I prevent them?

Answer: With phenoxide nucleophiles, the most common side reaction is C-alkylation, where the furoate moiety attaches to the aromatic ring instead of the oxygen atom.

Possible Causes & Solutions:

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired), typically at the ortho position.[7][9]

    • Solution: The choice of solvent is the most critical factor in controlling this selectivity. To strongly favor the desired O-alkylation, use polar aprotic solvents like DMF or DMSO.[7] These solvents promote the dissociation of the phenoxide ion pair, and the highly electronegative oxygen atom becomes the primary site of reaction.

    • Causality: In less polar or protic solvents, the phenoxide can exist as a tighter ion pair with its counter-ion (e.g., K⁺). This can partially block the oxygen atom, making the electron-rich ortho- and para-positions of the ring more accessible for attack.[7]

Caption: Competition between O- and C-alkylation.

  • Elimination (E2) Reaction: While less common for primary halides like this one, high temperatures can sometimes promote the elimination of HCl to form an alkene byproduct.[8]

    • Solution: Maintain the reaction temperature within the optimal 50-100 °C range.[6] Avoid excessive heating. Lowering the reaction temperature generally favors the SN2 substitution pathway over elimination.[7]

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis? A: Based on established principles for Williamson ether synthesis involving phenols, the optimal conditions are summarized in the table below.[10]

ParameterRecommendedRationale
Base K₂CO₃ or Cs₂CO₃Sufficiently basic for phenols, easier to handle than NaH, and promotes high yields.[10]
Solvent DMF or AcetonitrilePolar aprotic; effectively solvates the cation, increasing phenoxide nucleophilicity and favoring O-alkylation.[6][7]
Temperature 60 - 80 °CProvides a good balance between reaction rate and minimizing potential side reactions.[2]
Catalyst KI (0.1 eq.)Converts the chloromethyl group to the more reactive iodomethyl group in situ.[3]

Q: How can I simplify the workup and avoid using anhydrous solvents? A: Phase-transfer catalysis (PTC) is an excellent industrial and laboratory technique for this type of reaction.[2]

  • Method: You can use a two-phase system of an organic solvent (like toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is added.[2][11]

  • Mechanism: The catalyst transports the phenoxide anion from the aqueous phase into the organic phase where it can react with the furoate ester.[12] This method is often faster, gives high yields, and completely avoids the need for expensive anhydrous solvents and reactive bases like NaH.[11][13]

Q: How do I prepare the starting material, Methyl 5-(chloromethyl)-2-furoate? A: Methyl 5-(chloromethyl)-2-furoate can be prepared via chloromethylation of commercially available methyl 2-furoate.[5] A common method involves reacting methyl 2-furoate with paraformaldehyde and anhydrous hydrogen chloride in the presence of a Lewis acid like zinc chloride.[5] Alternatively, it can be synthesized by chlorinating the corresponding hydroxymethyl derivative.[5] Another efficient route involves the oxidation of 5-(chloromethyl)furfural (CMF), a biomass-derived platform chemical.[14][15]

Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized Carbonate Method)

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and potassium iodide (KI, 0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 4-bromophenol).

  • Reagent Addition: Add methyl 5-(chloromethyl)-2-furoate (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting 4-bromophenol spot has been consumed (typically 4-6 hours).

  • Work-up:

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.

Protocol 2: Preparation of Methyl 5-(chloromethyl)-2-furoate from 5-(hydroxymethyl)furoate

  • Setup: Dissolve methyl 5-(hydroxymethyl)-2-furoate (1.0 eq.) in a suitable anhydrous solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the flask to 0 °C in an ice bath.

  • Chlorination: Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the cooled solution. A small amount of DMF can be used as a catalyst.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is often pure enough for the subsequent Williamson ether synthesis but can be further purified by chromatography if needed.

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824. Available from: [Link]

  • Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. Available from: [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. Available from: [Link]

  • Choi, W. B., et al. (1995). A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Tetrahedron Letters, 36(26), 4571-4574. Available from: [Link]

  • V.Nimc. Williamson Ether Synthesis Explained. Available from: [Link]

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Available from: [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

  • Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 13(12), 3313-3315. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Williamson Ether Synthesis of Furoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the Williamson ether synthesis of furoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your syntheses effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis and why is it relevant for furoate derivatives?

The Williamson ether synthesis is a cornerstone organic reaction used to form an ether from an organohalide and a deprotonated alcohol (an alkoxide) or phenol (a phenoxide).[1][2][3] Developed by Alexander Williamson in 1850, it remains one of the most straightforward and widely used methods for preparing both symmetrical and asymmetrical ethers.[1][2][4]

For furoate derivatives, which often contain a hydroxyl group (either alcoholic or phenolic in nature), this reaction is an essential tool for introducing a variety of alkyl or aryl groups via an ether linkage. This modification is critical in drug development for altering properties such as solubility, bioavailability, and target binding affinity.

Q2: What is the underlying mechanism of the Williamson ether synthesis?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5] In this single, concerted step, the strongly nucleophilic alkoxide or phenoxide ion performs a "backside attack" on the carbon atom of the alkyl halide, displacing the halide leaving group and forming the new carbon-oxygen bond of the ether.[3][4][5]

Q3: What are the three critical components of this reaction?
  • The Furoate Substrate: This molecule must contain an alcohol or phenol group that can be deprotonated.

  • The Base: A base is required to deprotonate the hydroxyl group, converting it into the much more nucleophilic alkoxide/phenoxide.[6][7]

  • The Alkylating Agent: This is typically a primary alkyl halide (e.g., R-I, R-Br, R-Cl) or a sulfonate ester (e.g., R-OTs, R-OMs) with a good leaving group.[4][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the synthesis of furoate ethers.

Problem: Low or No Product Yield

Q: My reaction has a very low yield or has failed completely. What are the most likely causes and how can I address them?

A: Low yield is a frequent issue that can be traced back to several factors. A systematic review of your setup and conditions is the best approach.[9]

  • Incomplete Deprotonation: The hydroxyl group of your furoate derivative must be fully converted to the corresponding alkoxide/phenoxide to act as an effective nucleophile.[10]

    • Cause: The base used is not strong enough for the specific alcohol. Phenols (pKa ~10) are more acidic and can be deprotonated by weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[11] Aliphatic alcohols (pKa ~16-18), however, require a much stronger base, such as sodium hydride (NaH) or potassium hydride (KH), for complete deprotonation.[5][6][11]

    • Solution: Switch to a stronger base. For alcohols, NaH is a common and effective choice as the only byproduct is hydrogen gas, which bubbles out of the reaction.[5][6]

  • Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture.

    • Cause: Water in the solvent or on the glassware can quench the strong base (e.g., NaH) or hydrolyze the alkoxide, preventing the reaction from proceeding.[9]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Reactions involving highly reactive bases like NaH should be run under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Poor Choice of Solvent: The solvent plays a critical role in the SN2 mechanism.

    • Cause: Protic solvents (like ethanol or water) and apolar solvents can solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction rate significantly.[1][12]

    • Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF) , acetonitrile (ACN) , or dimethyl sulfoxide (DMSO) .[11][13] These solvents solvate the cation (e.g., Na⁺) but leave the alkoxide anion "naked" and highly nucleophilic, accelerating the reaction.[10][11]

  • Sub-optimal Temperature and Time: The reaction may not have reached completion.

    • Cause: Insufficient thermal energy or reaction time.

    • Solution: A typical Williamson ether synthesis is conducted between 50-100 °C for 1-8 hours.[1][4][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and ensure the starting material is consumed.

Problem: Significant Alkene Byproduct Formation

Q: My analysis shows a major byproduct with a double bond. How can I minimize this elimination reaction?

A: The formation of an alkene is a definitive sign that the E2 (elimination) pathway is outcompeting the desired SN2 (substitution) reaction.[10] This occurs when the alkoxide acts as a base, abstracting a proton, rather than as a nucleophile.[4][11]

  • Primary Cause: The structure of your alkylating agent is the single most important factor. The SN2 reaction is highly sensitive to steric hindrance.[5][11]

    • Alkyl Halide Choice:

      • Primary Alkyl Halides (R-CH₂-X): Ideal for SN2. Elimination is minimal.[3][10][11]

      • Secondary Alkyl Halides (R₂-CH-X): Will give a mixture of SN2 and E2 products.[5][11]

      • Tertiary Alkyl Halides (R₃-C-X): Will almost exclusively yield the E2 elimination product. They are unsuitable for this synthesis.[5][11]

    • The Golden Rule: When designing an asymmetrical ether synthesis, always choose the pathway where the less sterically hindered group is on the alkyl halide and the more sterically hindered group is on the alkoxide.[8][11]

  • Reaction Temperature:

    • Cause: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[11][12]

    • Solution: Lower the reaction temperature. This will favor the SN2 pathway.[10]

Problem: C-Alkylation of the Furan Ring

Q: I am using a furoate derivative with a phenolic hydroxyl group and am getting alkylation on the aromatic ring instead of the oxygen. How can I improve selectivity for O-alkylation?

A: This is a classic issue with phenoxide nucleophiles, which are ambident, meaning they can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][11] Selectivity is highly dependent on the reaction conditions.

  • Solvent Effects: The solvent is the most powerful tool for controlling this selectivity.[11][14]

    • To Favor O-Alkylation (Ether Formation): Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents leave the oxygen anion of the phenoxide highly exposed and reactive, promoting attack at the oxygen atom.[11]

    • To Favor C-Alkylation: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and making it less nucleophilic. This promotes reaction at the electron-rich aromatic ring.[11]

Problem: Immiscible Reactants

Q: My deprotonated furoate salt is only soluble in an aqueous phase, while my alkyl halide is in an organic solvent. How can I facilitate the reaction?

A: This is an ideal scenario for the application of Phase Transfer Catalysis (PTC) .[15][16]

  • Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), shuttles the alkoxide/phenoxide anion from the aqueous phase into the organic phase.[1][12][16] The large organic groups on the catalyst make the resulting ion pair soluble in the organic solvent, where it can then react with the alkyl halide.[15]

  • Benefits: PTC is a powerful "green chemistry" technique that can increase yields, accelerate reaction rates, and eliminate the need for expensive and anhydrous organic solvents.[15][16]

Data Presentation & Optimized Protocols

Table 1: Selection of Base for Deprotonation
BaseFormulapKa of Conjugate AcidSuitable Furoate SubstrateComments
Sodium HydrideNaH~36Alcohols & PhenolsHighly effective for alcohols. Irreversible deprotonation. Byproduct (H₂) is a gas. Requires anhydrous conditions and inert atmosphere.[5][6][11]
Potassium CarbonateK₂CO₃~10.3PhenolsIdeal for phenols. Weaker base, less hazardous, and easier to handle than NaH. Generally not strong enough for complete deprotonation of alcohols.[2][11][13]
Sodium HydroxideNaOH~15.7PhenolsEffective for phenols. Can be used in aqueous solutions, often in conjunction with a phase transfer catalyst.[11]
Table 2: Solvent Selection Guide
SolventTypeDielectric ConstantBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic37153Excellent solvent for SN2 reactions. High boiling point allows for a wide temperature range. Promotes O-alkylation.[1][11]
Acetonitrile (ACN) Polar Aprotic3882Good choice for SN2. Lower boiling point is useful for easier removal post-reaction.[1][11]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Very polar, strongly accelerates SN2 rates. High boiling point can make removal difficult.[11][13]
Tetrahydrofuran (THF) Polar Aprotic7.566Common solvent, especially when using NaH. Less polar than DMF/DMSO, so reaction rates may be slower.[5]
Experimental Protocols
Protocol 1: General Optimized Williamson Ether Synthesis of a Furoate Derivative

This protocol assumes an alcohol-containing furoate and a primary alkyl halide.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the furoate starting material (1.0 eq) to a flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.[12]

  • Alkylation: Add the primary alkyl halide (1.1 eq) to the solution dropwise. Heat the reaction mixture to 60-80 °C.[1][4]

  • Monitoring: Monitor the reaction progress by TLC until the furoate starting material is consumed (typically 2-6 hours).[12]

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[12]

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the final furoate ether derivative.[12][17]

Protocol 2: Williamson Ether Synthesis using Phase Transfer Catalysis (PTC)

This protocol is ideal for reacting a water-soluble furoate salt with an organic-soluble alkyl halide.

  • Reaction Setup: In a round-bottom flask, combine the furoate starting material (1.0 eq), an organic solvent (e.g., toluene), and a 50% aqueous solution of NaOH.[12]

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).[12]

  • Alkylation: Add the alkyl halide (1.1 eq) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously to ensure efficient mixing between the two phases and heat to reflux. The catalyst will transport the deprotonated furoate into the organic phase to react.[12]

  • Monitoring, Work-up, and Purification: Follow steps 4, 5, and 6 from Protocol 1. The work-up will involve separating the organic layer from the aqueous layer.

Visualizations & Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A Dissolve Furoate in Anhydrous Solvent B Add Base (e.g., NaH) under Inert Atmosphere A->B Deprotonation C Add Alkyl Halide B->C D Heat & Stir (50-100 °C) C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Pure Furoate Ether H->I

Caption: Standard workflow for Williamson ether synthesis.

Diagram 2: Troubleshooting Decision Tree

G Start Reaction Complete, Low Yield? Check_SM Starting Material Consumed? Start->Check_SM Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts Yes Sol_Time Increase Reaction Time / Temperature Check_SM->Sol_Time No Alkene Alkene Detected? Check_Byproducts->Alkene Yes Sol_Base Check Base Strength & Anhydrous Conditions Check_Byproducts->Sol_Base No C_Alkylation C-Alkylation Detected? Alkene->C_Alkylation No Sol_E2 Use Primary Alkyl Halide & Lower Temperature Alkene->Sol_E2 Yes C_Alkylation->Sol_Base No Sol_O_Alk Switch to Polar Aprotic Solvent (DMF) C_Alkylation->Sol_O_Alk Yes Success Yield Improved Sol_Time->Success Sol_Base->Success Sol_E2->Success Sol_O_Alk->Success

Caption: Decision tree for troubleshooting low yield issues.

References

  • Benchchem. troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Benchchem. troubleshooting Williamson ether synthesis side reactions.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Williamson Ether Synthesis. University of California, Irvine.
  • ChemTalk. Williamson Ether Synthesis. [Link]

  • PHARMD GURU. WILLIAMSON SYNTHESIS. [Link]

  • Cambridge University Press. Williamson Ether Synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Eureka.
  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Khan Academy. Williamson ether synthesis (video). [Link]

  • CRDEEP Journals.

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Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Furoate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the biological screening of furoate compounds. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Compound-Related Issues

Q1: Why are my furoate compounds showing significant variability in potency and efficacy between experimental runs?

A1: Inconsistent activity of furoate compounds often stems from issues with the physicochemical properties of the compounds themselves. The primary culprits are typically poor aqueous solubility and compound aggregation.[1] These factors can lead to variations in the effective concentration of the compound in your assay, resulting in fluctuating IC50 or EC50 values. It is also critical to maintain consistent experimental conditions, such as incubation times, temperature, and for cell-based assays, the passage number of the cells.[1]

The lipophilicity, or "fat-liking," of a drug is a crucial physical property that influences its absorption, distribution, potency, and elimination.[2] Furoate esters can have a wide range of lipophilicities, which can impact their solubility in aqueous assay buffers.

Q2: I suspect my furoate compound is degrading in the aqueous assay buffer. How can I confirm this and what can be done to mitigate it?

A2: Furoate esters are susceptible to hydrolysis, especially in aqueous solutions. The stability of these compounds is often pH and temperature-dependent.[3][4] Degradation can lead to a decrease in the concentration of the active compound over the course of the experiment, resulting in seemingly lower potency or efficacy.

Troubleshooting Steps:

  • pH-Rate Profile: Investigate the stability of your furoate compound at different pH values to determine the optimal pH for your assay. For example, some furoate compounds, like mometasone furoate, are more stable at a lower pH.[4]

  • Temperature Control: Ensure that your assay is performed at a consistent and controlled temperature. The rate of hydrolysis can increase with temperature.[3]

  • Time-Course Analysis: To confirm degradation, you can perform a time-course study. Incubate your compound in the assay buffer for different durations (e.g., 0, 2, 4, 8, and 24 hours) and then measure the remaining compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-Based Stability Assessment

  • Sample Preparation: Prepare a stock solution of your furoate compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into your aqueous assay buffer to the final desired concentration.

  • Incubation: Aliquot the compound solution into several vials and incubate them at the assay temperature.

  • Time Points: At each designated time point, remove a vial and immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop further degradation.

  • Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant by reverse-phase HPLC with UV detection at a wavelength appropriate for your compound.

  • Data Analysis: Quantify the peak area of the parent furoate compound at each time point. A decrease in peak area over time indicates degradation.

Q3: My dose-response curves for some furoate compounds are unusually steep and show other atypical characteristics. Could this be due to compound aggregation?

A3: Yes, atypical dose-response curves can be a strong indicator of compound aggregation. Promiscuous inhibitors, which are small molecules that can inhibit multiple enzymes with little specificity, often exhibit their inhibitory effects through aggregation.[5] When a compound aggregates, it can sequester and non-specifically inhibit proteins, leading to false-positive results.[6]

Signs of Aggregation:

  • Steep dose-response curves: Aggregation is a concentration-dependent phenomenon, often with a sharp threshold.[5]

  • Sensitivity to detergents: The presence of a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-80) can often disrupt aggregates and reduce or eliminate the observed activity.

  • Time-dependent inhibition: The inhibitory effect may increase over time as the aggregates form.

Workflow for Investigating Compound Aggregation

Caption: Workflow for troubleshooting compound aggregation.

Section 2: Assay-Related Issues

Q4: I'm seeing high variability between replicate wells in my cell-based assay. What are the most common sources of this variability?

A4: High well-to-well variability in cell-based assays can obscure the true biological effects of your furoate compounds.[7] Several factors can contribute to this issue, ranging from inconsistent cell seeding to environmental factors within the incubator.

Common Causes and Solutions:

Problem Potential Cause Recommended Solution
Inconsistent Cell Seeding Inhomogeneous cell suspension.Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes for accurate dispensing.[7]
Edge Effects Increased evaporation in the outer wells of the microplate.Avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.[8]
Incubation Conditions Uneven temperature and gas exchange across plates.Do not stack microplates in the incubator. Allow for adequate air circulation around each plate.[8]
Pipetting Errors Inaccurate or inconsistent liquid handling.Use calibrated pipettes and ensure proper technique. For multi-well pipettors, ensure all tips are firmly and evenly seated.[8]
Q5: My furoate compound seems to be interfering with the assay readout technology. How can I test for this?

A5: Assay interference from small molecules is a significant challenge in screening campaigns.[9] Furoate compounds, depending on their structure, may possess properties that interfere with common assay detection methods, such as fluorescence or luminescence.

Troubleshooting Assay Interference:

  • Autofluorescence: To test for compound autofluorescence, measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your assay, but in the absence of any biological reagents.

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay, your compound may directly inhibit the luciferase enzyme. To test for this, perform a counter-screen with purified luciferase enzyme and your compound.

  • Light Scattering: Aggregated compounds can scatter light, which can interfere with absorbance or fluorescence readings. This can often be mitigated by including a detergent in the assay buffer.

Experimental Protocol: Autofluorescence Counter-Screen

  • Plate Setup: In a microplate, add your furoate compound at various concentrations to wells containing only the assay buffer. Include wells with buffer alone as a negative control.

  • Incubation: Incubate the plate under the same conditions as your main assay.

  • Measurement: Read the fluorescence of the plate using the same filter set and gain settings as your primary screen.

  • Analysis: If the wells containing your compound show a significant increase in fluorescence compared to the buffer-only wells, your compound is autofluorescent and may be a source of false positives.

Section 3: Target and Pathway-Specific Issues

Q6: The biological activity of my furoate compound doesn't seem to be related to its intended target. How can I investigate potential off-target effects?

A6: It is not uncommon for drugs to interact with unintended targets, leading to off-target effects.[10] These effects can sometimes be responsible for the observed biological activity, rather than the intended on-target interaction.

Strategies for Investigating Off-Target Effects:

  • Orthogonal Assays: Use a different assay format that measures a distinct aspect of the target's function. For example, if your primary assay is a cell-based reporter assay, an orthogonal assay could be a direct binding assay with the purified target protein.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target in your cell model.[11][12] If the compound's activity persists in the absence of the target, it is likely acting through an off-target mechanism.

  • Selectivity Profiling: Screen your compound against a panel of related targets (e.g., other kinases if your primary target is a kinase) to assess its selectivity. Some kinases are known to be more promiscuous and bind to a wider range of inhibitors.[13][14]

Signaling Pathway Considerations

G compound Furoate Compound target Intended Target compound->target On-Target Effect off_target Off-Target compound->off_target Off-Target Effect downstream_effector1 Downstream Effector 1 target->downstream_effector1 downstream_effector2 Downstream Effector 2 off_target->downstream_effector2 phenotype Observed Phenotype downstream_effector1->phenotype downstream_effector2->phenotype

Caption: Potential on-target and off-target effects of a furoate compound.

Section 4: Data Analysis and Interpretation

Q7: How should I approach the analysis of my high-throughput screening (HTS) data to minimize the impact of variability?

A7: Robust statistical analysis is crucial for extracting meaningful results from HTS data, which is often characterized by a high degree of variability.[15] The goal is to identify true "hits" with a high degree of confidence while minimizing both false positives and false negatives.

Key Data Analysis Steps:

  • Data Normalization: This step is essential to correct for systematic errors, such as those caused by plate-to-plate or day-to-day variations. Common normalization methods include percent-of-control and Z-score normalization.

  • Hit Identification: A "hit" is typically defined as a compound whose activity falls outside a certain threshold, often determined by a number of standard deviations from the median signal of the negative controls.[16]

  • Dose-Response Curve Fitting: For confirmed hits, generating a dose-response curve and calculating the IC50 or EC50 is necessary. It's important to use an appropriate curve-fitting model and to assess the quality of the fit.

Statistical Considerations for HTS Data

Statistical Method Application in HTS
Z-Score A measure of how many standard deviations a data point is from the mean. Used for hit identification.
Robust Z-Score Similar to the Z-score, but uses the median and median absolute deviation (MAD), making it less sensitive to outliers.
t-test Used to compare the means of two groups to determine if they are significantly different. Can be used to compare the activity of a compound to a negative control.
ANOVA (Analysis of Variance) Used to compare the means of three or more groups. Useful for analyzing data from multiple treatment groups.

References

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  • Alwar, B. S. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry, 22(1), 495-504. [Link]

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  • Abdel-Moety, E. M., Al-Rashood, K. A., Rauf, A., & Khattab, F. I. (1998). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Alexandria Journal of Pharmaceutical Sciences, 12(2), 113-118. [Link]

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  • Xu, H., & Weng, L. (2004). Degradation kinetics of mometasone furoate in aqueous systems. Journal of Pharmaceutical Sciences, 93(1), 112-120. [Link]

  • Teng, X. W., Cutler, D. C., Davies, N. M., & Löbenberg, R. (2005). Characterization of degradation products of mometasone furoate. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 635-641. [Link]

  • Amazon Web Services. (n.d.). Physicochemical Factors in Relation to Biological Activity of Drugs. Retrieved from [Link]

  • Scribd. (n.d.). Physicochemical Properties in Relation To Biological Activity. Retrieved from [Link]

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  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2016). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. ResearchGate. [Link]

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Technical Support Center: Method Development for Scaling Up the Production of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate. As you transition from bench-scale synthesis to larger-scale production, new challenges can arise. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this Williamson ether synthesis, ensuring a robust, efficient, and reproducible process.

I. Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide generated from 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of Methyl 5-(chloromethyl)-2-furoate to form the desired ether linkage.

The overall reaction is as follows:

Reactants:

  • 4-Bromophenol

  • Methyl 5-(chloromethyl)-2-furoate

  • Base (e.g., Potassium Carbonate, Sodium Hydroxide)

  • Solvent (e.g., Acetone, Acetonitrile, Dimethylformamide)

Product:

  • This compound

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromophenol 4-Bromophenol Reaction Williamson Ether Synthesis (SN2 Reaction) 4-Bromophenol->Reaction Methyl_5_chloromethyl_2_furoate Methyl 5-(chloromethyl)-2-furoate Methyl_5_chloromethyl_2_furoate->Reaction Base Base Base->Reaction Deprotonation Solvent Solvent Solvent->Reaction Reaction Medium Target_Molecule This compound Reaction->Target_Molecule Byproducts Salt (e.g., KCl) Side Products Reaction->Byproducts

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide for Scale-Up

This section addresses specific problems you may encounter during the scale-up of the synthesis in a question-and-answer format.

Problem 1: Low or Stalled Reaction Conversion

Question: We've scaled up our reaction from a 1 L flask to a 20 L reactor, and we're observing incomplete conversion of our starting materials, even after extending the reaction time. What are the likely causes and how can we fix this?

Answer:

Low or stalled conversion at a larger scale often points to issues with mass and heat transfer, as well as the quality of reagents and the reaction environment. Here’s a breakdown of potential causes and solutions:

  • Inadequate Mixing:

    • Causality: What works in a small flask with a magnetic stir bar is often insufficient in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high concentration, as well as areas where the reactants are not in sufficient contact. This is particularly critical in a heterogeneous mixture involving a solid base like potassium carbonate.

    • Solution:

      • Optimize Agitation: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous suspension of the base and uniform distribution of reactants.

      • Consider Phase Transfer Catalysis (PTC): For industrial-scale synthesis, PTC is a common and effective strategy.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs, significantly accelerating the reaction rate.[2][3]

  • Poor Temperature Control:

    • Causality: Exothermic or endothermic events that are negligible at a small scale can become significant in a larger volume. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation more challenging.[4]

    • Solution:

      • Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature for accurate monitoring of the reaction's thermal profile.

      • Controlled Reagent Addition: Instead of adding the electrophile (Methyl 5-(chloromethyl)-2-furoate) all at once, consider a controlled addition over time to manage any exotherm.

  • Deactivated Base or Wet Reagents:

    • Causality: The Williamson ether synthesis is sensitive to moisture, which can quench the phenoxide and hydrolyze the electrophile.[5] Larger quantities of reagents have a higher chance of exposure to atmospheric moisture.

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Verify Base Quality: Use freshly ground, dry potassium carbonate. If using a stronger base like sodium hydride, ensure it is from a fresh container and handled under strictly anhydrous conditions.

Problem 2: Increased Formation of Impurities

Question: On a larger scale, we are seeing a significant increase in a specific impurity that was only a trace component in our lab-scale runs. How do we identify and mitigate this?

Answer:

Increased impurity formation at scale often points to side reactions becoming more prominent due to longer reaction times or localized temperature fluctuations. The most likely side reaction in this synthesis is elimination.

  • Elimination (E2) Side Reaction:

    • Causality: The phenoxide is a strong base and can induce the elimination of HCl from Methyl 5-(chloromethyl)-2-furoate to form an alkene, especially at higher temperatures.[6][7]

    • Solution:

      • Temperature Control: Maintain the reaction temperature at the lower end of the optimal range. A typical Williamson reaction is conducted between 50-100°C.[1]

      • Choice of Base: While a strong base is necessary, an excessively strong or sterically hindered base can favor elimination. For this synthesis, potassium carbonate is a good choice as it is a moderately strong base.

  • Dialkylation of 4-Bromophenol:

    • Causality: While less common, it is possible for the newly formed ether to be further alkylated, especially if there are issues with stoichiometry or mixing.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the 4-bromophenol to ensure the complete consumption of the more expensive electrophile.

      • Controlled Addition: Add the Methyl 5-(chloromethyl)-2-furoate slowly to the reaction mixture to maintain a low concentration of the electrophile relative to the nucleophile.

Problem 3: Difficulties with Product Isolation and Purification

Question: Our previous lab-scale purification by column chromatography is not practical for the multi-kilogram scale. We are struggling to get a pure product. What are our options?

Answer:

Scaling up purification requires a shift from chromatographic methods to more scalable techniques like crystallization and distillation.

  • Crystallization:

    • Causality: this compound is a solid at room temperature, making crystallization an excellent choice for purification. The key is to find a suitable solvent system.

    • Solution:

      • Solvent Screening: Experiment with various solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for aryl ethers include isopropanol, ethanol, or mixed solvent systems like toluene/heptane.

      • Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals and minimize the trapping of impurities.

      • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.

  • Work-up Procedure:

    • Causality: An efficient work-up is crucial to remove inorganic salts and unreacted starting materials before the final purification step.

    • Solution:

      • Aqueous Wash: After the reaction is complete, quench the reaction mixture with water and separate the organic layer.

      • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted 4-bromophenol.

      • Brine Wash: A final wash with brine will help to remove residual water before drying the organic layer with a drying agent like magnesium sulfate or sodium sulfate.

Parameter Lab Scale (1L) Pilot Scale (20L) Key Considerations for Scale-Up
Mixing Magnetic StirrerOverhead Stirrer (Impeller)Ensure efficient mixing to maintain homogeneity and heat transfer.
Heating Heating MantleJacketed ReactorMonitor internal temperature closely; jacket temperature can be misleading.
Reagent Addition All at onceSlow, controlled additionManage exotherms and control local concentrations.
Purification Column ChromatographyCrystallization/DistillationDevelop a scalable purification method early in the process development.
Atmosphere Often open to airInert (Nitrogen/Argon)Minimize side reactions and degradation from atmospheric moisture and oxygen.

III. Frequently Asked Questions (FAQs)

Q1: Which solvent is best for scaling up this reaction?

A1: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the phenoxide salt, leaving a highly reactive "naked" phenoxide anion.[1] However, for industrial applications, solvents like acetone or methyl ethyl ketone (MEK) are also viable and may be easier to handle and remove. The choice will depend on a balance of reaction performance, cost, and ease of handling at scale.

Q2: How do I monitor the progress of the reaction at a large scale?

A2: Taking small, representative samples from the reactor for analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is the standard approach.[8][9][10] HPLC is often preferred for its quantitative accuracy. A validated HPLC method should be developed to quantify the disappearance of starting materials and the appearance of the product.

Q3: What are the critical safety considerations when scaling up this synthesis?

A3:

  • Exotherms: As mentioned, the reaction can be exothermic. A proper cooling system and controlled addition of reagents are essential to prevent a runaway reaction.

  • Reagent Handling: 4-Bromophenol is toxic and corrosive. Methyl 5-(chloromethyl)-2-furoate is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Pressure Build-up: Ensure the reactor is properly vented, especially if there is a possibility of off-gassing.

Q4: Can I use a different base, like sodium hydroxide?

A4: Yes, sodium hydroxide can be used to deprotonate 4-bromophenol.[11] If using an aqueous solution of NaOH, a phase-transfer catalyst is highly recommended to facilitate the reaction between the aqueous phenoxide and the organic-soluble electrophile.

Q5: What analytical techniques are recommended for final product quality control?

A5: A combination of techniques should be used to ensure the purity and identity of the final product:

  • HPLC: To determine the purity of the product and quantify any impurities.

  • GC-MS: To identify any volatile impurities.

  • NMR (¹H and ¹³C): To confirm the structure of the final product.

  • Melting Point: As a quick and simple indicator of purity.

IV. Experimental Protocol: Pilot Scale Synthesis

This protocol is a representative example for a pilot-scale synthesis and should be optimized based on your specific equipment and safety protocols.

  • Reactor Setup:

    • Charge a 50 L glass-lined reactor with 20 L of acetone and 2.5 kg of finely powdered potassium carbonate.

    • Begin agitation to ensure a good suspension.

    • Inert the reactor with nitrogen.

  • Reactant Charging:

    • Add 2.0 kg of 4-bromophenol to the reactor.

    • Heat the mixture to a gentle reflux (around 56°C).

  • Controlled Addition of Electrophile:

    • In a separate vessel, dissolve 2.2 kg of Methyl 5-(chloromethyl)-2-furoate in 5 L of acetone.

    • Slowly add this solution to the reactor over a period of 2-3 hours, maintaining a gentle reflux. Monitor the internal temperature to ensure no significant exotherm occurs.

  • Reaction Monitoring:

    • After the addition is complete, hold the reaction at reflux for an additional 4-6 hours.

    • Monitor the reaction progress every hour by taking a sample for HPLC analysis. The reaction is considered complete when the starting electrophile is <1% by area.

  • Work-up:

    • Cool the reactor to room temperature.

    • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with 5 L of fresh acetone.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly cool the solution to 0-5°C with gentle agitation.

    • Hold at this temperature for at least 2 hours to allow for complete crystallization.

    • Filter the solid product and wash the cake with a small amount of cold isopropanol.

    • Dry the product under vacuum at 40-50°C to a constant weight.

V. References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kotov, A. D., et al. (2025). Three different types of chirality-driven crystallization within the series of uniformly substituted phenyl glycerol ethers. Request PDF. [Link]

  • Desai, P. S., & Wilkes, G. L. (2025). Solvent induced crystallization in poly(aryl-ether-ether-ketone). ResearchGate. [Link]

  • University of New Hampshire. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. [Link]

  • University of Colorado Boulder. (n.d.). GENERAL HPLC METHODS. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(40), 3251-3254. [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Google Patents. (n.d.). EP 1 020 426 B9.

  • Google Patents. (n.d.). US 7,790,905 B2.

  • Hsiao, B. S., & Chen, E. J. (1990). High-temperature crystallization and morphology of poly(aryl ether ether ketone). Macromolecules, 23(19), 4136-4143. [Link]

  • Britton, C., et al. (2021). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering, 6(11), 2096-2108. [Link]

  • Lee, M. R., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 805(1-2), 235-242. [Link]

  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.

  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

  • Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. [Link]

  • Google Patents. (n.d.). WO 2012/032546 A2.

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

  • NWO. (2015, February 14). Lagrangian "Mixing Analysis" of Heat Transfer: A New Way for Thermal Optimisation. [Link]

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Technical Support Center: Enhancing Coupling Reactions of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-[(4-bromophenoxy)methyl]-2-furoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions with this specific substrate. As Senior Application Scientists, we understand that overcoming experimental hurdles is key to accelerating research. This guide offers troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low or no yield of the desired product. What are the most common causes and how can I improve the outcome?

Low yields in Suzuki-Miyaura couplings involving complex substrates like this compound are common but often rectifiable. The issue typically stems from one of four areas: the catalyst system, the reaction conditions, reagent quality, or competing side reactions.

Causality & Solutions:

  • Catalyst Inactivation or Insufficient Activity: The electron-rich furan moiety and the ether oxygen can coordinate to the palladium center, potentially inhibiting the catalyst. Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

    • Solution: Employ modern, electron-rich, and sterically hindered phosphine ligands that promote rapid oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for this purpose.[1][2][3]

  • Inappropriate Base Selection: The choice of base is critical for the efficiency of the transmetalation step. A base that is too weak or poorly soluble can stall the catalytic cycle.

    • Solution: Switch from common bases like Na₂CO₃ or K₂CO₃ to stronger, more effective bases such as K₃PO₄ or Cs₂CO₃.[4] These bases are often more soluble in the organic solvents used for the reaction and are highly effective, even for challenging substrates.

  • Poor Solvent Choice: The solvent system must be able to dissolve the organic substrate, the organoboron reagent, and facilitate the activity of the base.

    • Solution: A mixture of an ethereal or aromatic solvent with water is typically effective. Systems like 1,4-dioxane/water, THF/water, or toluene/water (often in a 4:1 or 5:1 ratio) are standard.[4][5] For substrates with poor solubility, consider DMF, but be aware that it can be challenging to remove and may decompose at high temperatures.[6]

  • Sub-optimal Temperature: Temperature affects both reaction rate and the prevalence of side reactions.

    • Solution: Screen a temperature range, typically between 80 °C and 110 °C. While higher temperatures can accelerate the reaction, they can also promote degradation and side reactions like protodeboronation of the boronic acid.[4]

The following workflow provides a systematic approach to troubleshooting low yields in your Suzuki-Miyaura coupling.

G cluster_cat Catalyst System cluster_base Base Selection cluster_cond Conditions cluster_reagent Reagent Quality start Low/No Yield cat Step 1: Evaluate Catalyst System start->cat base Step 2: Change Base cat->base No Improvement success High Yield cat->success Improvement cat_a Switch from Pd(PPh₃)₄ to [Pd(OAc)₂ + Buchwald Ligand] or a pre-catalyst (e.g., XPhos Pd G3). cond Step 3: Optimize Conditions base->cond No Improvement base->success Improvement base_a Replace Na₂CO₃/K₂CO₃ with K₃PO₄ or Cs₂CO₃ (3 equiv.). reagent Step 4: Check Reagents cond->reagent No Improvement cond->success Improvement cond_a Screen Solvents: Dioxane/H₂O, Toluene/H₂O, THF/H₂O. reagent_a Use fresh, high-purity boronic acid. Ensure solvents are rigorously degassed. cond_b Screen Temperature: 80 °C, 100 °C, 110 °C. cond_a->cond_b

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I am observing significant hydrodehalogenation (debromination) of my starting material. How can I suppress this side reaction?

Hydrodehalogenation, where the bromine atom is replaced by a hydrogen, is a common side reaction in palladium-catalyzed couplings. It typically arises from the reaction of a Pd(0) species with a proton source (like water) or from a Pd-H species generated during the catalytic cycle.

Causality & Solutions:

  • Generation of Pd-H Species: These can form from β-hydride elimination if an alkyl-containing coupling partner is used, or from reactions with trace water or impurities. These Pd-H species can then reductively eliminate with the aryl halide.

    • Solution 1 (Ligand Choice): Use bulky, electron-rich ligands (e.g., t-BuXantphos, RuPhos).[7] These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the undesired hydrodehalogenation pathway.

    • Solution 2 (Base and Solvent Purity): Ensure your base is not excessively hydrated. While many Suzuki reactions use aqueous media, using rigorously degassed solvents and high-purity reagents can minimize proton sources that lead to the undesired side reaction.[4] You can also try using anhydrous conditions with a base like KF.[6]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate aryl-palladium-halide complex has a longer lifetime, increasing the probability of undergoing side reactions.

    • Solution: As with low yields, using a stronger base (K₃PO₄, Cs₂CO₃) can accelerate transmetalation. Additionally, using potassium aryltrifluoroborates instead of boronic acids can sometimes lead to cleaner reactions and faster transmetalation rates.[2]

Q3: My Buchwald-Hartwig amination is sluggish and gives a complex mixture of products. How can I improve selectivity and conversion?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially with heterocyclic substrates.[8][9]

Causality & Solutions:

  • Incorrect Ligand/Precatalyst: The success of this reaction is highly dependent on the ligand. The furan ring can interfere with catalysis, and different classes of amines (primary, secondary, anilines, etc.) require different ligands for optimal performance.

    • Solution: A ligand screening is the most effective approach. Start with a versatile, modern ligand like Josiphos, XantPhos, or a Buchwald biarylphosphine ligand (e.g., t-BuBrettPhos).[10][11] Using a pre-catalyst (e.g., XantPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[12]

  • Base Incompatibility: A very strong base like LiHMDS or NaOt-Bu is typically required. However, the methyl ester in your substrate is sensitive to hydrolysis under these conditions, especially at elevated temperatures.

    • Solution: Use a weaker base like K₂CO₃ or Cs₂CO₃, but be aware that this may require a more active catalyst system and higher temperatures.[10] A careful balance must be struck. Alternatively, if the amine is not volatile, running the reaction at a lower temperature for a longer period (e.g., 60-80 °C overnight) can preserve the ester group.

ParameterRecommendation for Primary AminesRecommendation for Secondary AminesRationale
Pd Precatalyst XPhos Pd G3 / G4XantPhos Pd G3Provides rapid, reliable activation of the Pd(0) catalyst.
Ligand XPhos, t-BuBrettPhosXantPhos, JosiphosSterically demanding ligands prevent catalyst dimerization and promote reductive elimination.[8]
Base NaOt-Bu, LHMDSK₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are needed, but weaker carbonates can be used to avoid ester hydrolysis.
Solvent Toluene, DioxaneToluene, DioxaneAprotic solvents are essential to avoid quenching the strong base.
Temperature 80 - 110 °C90 - 120 °CMust be optimized to balance reaction rate against potential ester degradation.

Frequently Asked Questions (FAQs)

Q1: How does the molecular structure of this compound influence its reactivity in coupling reactions?

The reactivity of this molecule is a composite of the electronic and steric effects of its four key components.

G sub This compound ArBr Aryl Bromide (C-Br bond) ArBr_desc Primary reaction site for oxidative addition. Reactivity: I > Br > Cl. ArBr->ArBr_desc Phenoxy Phenoxy Ether (-O-Ar) Phenoxy_desc Electron-donating via oxygen lone pairs. Slightly deactivates the aryl bromide. Phenoxy_desc->Phenoxy Furan Furan Ring Furan_desc Electron-rich heterocycle. Can coordinate to Pd, potentially inhibiting catalysis. Furan->Furan_desc Ester Methyl Ester (-CO₂Me) Ester_desc Electron-withdrawing group. Susceptible to hydrolysis under strongly basic conditions. Ester_desc->Ester

Caption: Structural components influencing reactivity.
  • Aryl Bromide: This is the electrophilic partner. The C-Br bond is the target for oxidative addition by the Pd(0) catalyst, initiating the catalytic cycle. Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[13][14]

  • Phenoxy Ether Group: The oxygen atom is electron-donating through resonance, which slightly increases the electron density on the aromatic ring. This can make the oxidative addition step marginally slower compared to an aryl bromide with an electron-withdrawing group.

  • Furan Ring: As an electron-rich π-excessive heterocycle, the furan ring itself can act as a ligand to the palladium catalyst.[15][16] This can lead to catalyst inhibition or the formation of off-cycle, unreactive complexes. This is a primary reason why ligand choice is so critical for this substrate.

  • Methyl Ester: This electron-withdrawing group helps to electronically stabilize the furan ring, making it less susceptible to acid-catalyzed polymerization.[17] However, its primary role in troubleshooting is its lability to basic hydrolysis, which constrains the choice of base and reaction temperature.[6]

Q2: What are the best practices for setting up and monitoring these coupling reactions to ensure reproducibility?

Reproducibility is paramount in research and development. Following a strict protocol can minimize variability.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.

    • Protocol: Assemble your reaction vessel (oven-dried glassware) and add all solid reagents (substrate, boronic acid/amine, base, catalyst). Seal the vessel, then cycle between vacuum and an inert gas (Argon or Nitrogen) at least 3-5 times. This is more effective than simply purging with a gas stream.

  • Solvent Degassing: Solvents contain dissolved oxygen which must be removed.

    • Protocol: Use a "freeze-pump-thaw" method for best results (freeze the solvent with liquid nitrogen, apply a vacuum, thaw; repeat 3 times). For routine work, sparging the solvent with an inert gas for 30-60 minutes is also effective.[4]

  • Reagent Purity:

    • Protocol: Use fresh boronic acids or store them in a desiccator, as they can degrade over time (protodeboronation). Ensure your palladium catalyst has not decomposed (often indicated by a change from a distinct color to black palladium metal).

  • Reaction Monitoring:

    • Protocol: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Take small aliquots (e.g., 20 µL) from the reaction mixture at set time points (e.g., 1h, 4h, 12h). Quench the aliquot with a small amount of solvent (e.g., ethyl acetate) and filter through a small plug of silica to remove the base and catalyst before analysis. This will give you a clear picture of the consumption of starting material and the formation of the product.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%). Add this solid to the Schlenk flask.

  • Inerting: Seal the flask with a septum and purge and backfill with argon for 5 cycles.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (5:1 v/v ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (n.d.). MDPI. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (n.d.). OUCI. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). PMC - NIH. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). ResearchGate. [Link]

  • Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue f. (2024). RSC Publishing. [Link]

  • Intramolecular Reactions of Alkynes with Furans and Electron Rich Arenes Catalyzed by PtCl2: The Role of Platinum Carbenes as Intermediates. (n.d.). Journal of the American Chemical Society. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. (2024). Chemical Science (RSC Publishing). [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters - ACS Publications. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. [Link]

  • Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. (n.d.). PMC - NIH. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH. [Link]

  • Methoxylation of Aryl Bromides. (2021). ChemistryViews. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides.... (n.d.). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. (2025). NIH. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]

  • Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group. [Link]

  • Scope of the reaction with respect to variation on furan.[a] brsm yield.. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. (n.d.). ResearchGate. [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2025). ResearchGate. [Link]

  • One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022). PMC - NIH. [Link]

  • Phenyl group. (n.d.). Wikipedia. [Link]

  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (n.d.). PMC - PubMed Central. [Link]

  • A chemical-electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. (n.d.). Green Chemistry (RSC Publishing). [Link]

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Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Mechanistic Validation for Novel Compounds

In drug discovery, the identification of a novel bioactive compound such as Methyl 5-[(4-bromophenoxy)methyl]-2-furoate (hereafter designated "Compound X") is merely the first step in a long and rigorous journey. While preliminary screens may indicate desirable phenotypic effects, a deep and precise understanding of its mechanism of action (MoA) is paramount for its progression as a therapeutic candidate. Validating the MoA provides the foundation for assessing on-target efficacy, predicting potential on- and off-target toxicities, and developing pharmacodynamic biomarkers.[1][2][3]

This guide presents a comprehensive, multi-phase strategy for validating the hypothesized MoA of Compound X. Based on its structural motifs—a furoate core, common in anti-inflammatory agents, and a bromophenoxy group, found in various enzyme inhibitors—we hypothesize that Compound X acts as an inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1/2, a central kinase in this cascade.[4][5][6][7][8][9][10] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11][12]

To rigorously test this hypothesis, we will outline a series of experiments comparing Compound X to established pharmacological tools:

  • U0126: A well-characterized and highly selective allosteric inhibitor of MEK1/2, serving as our positive control.

  • Compound Y: A hypothetical structural analog of Compound X, predicted to be inactive, serving as a negative control to ensure observed effects are not due to non-specific chemical properties.

This comparative approach is designed to build a robust and self-validating body of evidence to confirm, or refute, the proposed mechanism of action.

Phase 1: Biochemical Validation of Direct Target Engagement

The foundational step in MoA validation is to confirm a direct, physical interaction between the compound and its putative target. This phase aims to answer a critical question: Does Compound X directly bind to and inhibit the enzymatic activity of MEK1/2 in a purified, cell-free system?

Experiment 1A: In Vitro Kinase Binding Assay

Causality: Before assessing functional inhibition, we must confirm direct binding. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is an excellent choice.[13][14][15] It measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a competing inhibitor, providing a quantitative measure of binding affinity (IC50).[13] This method is highly sensitive and suitable for high-throughput analysis.[14]

Protocol: LanthaScreen™ Eu Kinase Binding Assay [13][14][16]

  • Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13] Reconstitute recombinant human MEK1 kinase, Eu-anti-tag antibody, and Alexa Fluor™ 647-labeled tracer in the buffer.

  • Compound Dilution: Perform a serial dilution of Compound X, U0126, and Compound Y in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution.

  • Kinase/Antibody Addition: Add 5 µL of the MEK1/Eu-antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation and Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615) and plot against compound concentration to determine IC50 values.

Comparative Data: Target Engagement
CompoundTargetBinding Assay IC50 (nM)
Compound X MEK1150
U0126 (Positive Control) MEK172
Compound Y (Negative Control) MEK1> 50,000

Interpretation: The data would demonstrate that Compound X binds directly to MEK1 with respectable potency, comparable to the known inhibitor U0126. The lack of binding by Compound Y supports the specificity of the interaction.

Phase 2: Cellular Validation of Target Inhibition and Pathway Modulation

Demonstrating direct binding is necessary but not sufficient. The next critical phase is to verify that Compound X can access its target in a complex cellular environment and produce the expected downstream signaling consequences.

Workflow: Cellular Target Validation

G cluster_0 Upstream Signaling cluster_1 Core MAPK Cascade cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Elk-1, c-Myc) ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Drives CompoundX Compound X CompoundX->MEK Inhibits

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the cross-validation of these methods to ensure consistency, reliability, and accuracy of results, a critical step when transferring methods between laboratories or introducing new techniques.[1]

The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), form the bedrock of this comparative analysis.[2][3][4] These guidelines emphasize that the objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[4][5] This guide will delve into the practical application of these principles, offering a side-by-side look at High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and prevalent techniques in the pharmaceutical industry.

Understanding the Analyte: this compound

This compound is a complex organic molecule containing a furoate ester, a bromophenoxy group, and a methyl ester moiety. Its structure presents unique analytical challenges and necessitates robust methodologies for accurate quantification and impurity profiling. The presence of the brominated aromatic ring makes it amenable to specific detection techniques, while the furoate structure can be susceptible to degradation under certain conditions.

Cross-Validation Workflow: A Visual Overview

The cross-validation process involves a systematic comparison of two or more analytical methods.[1] The goal is to ensure that the alternative method provides results that are equivalent to the original, validated method.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Comparative Analysis MethodA Primary Method (e.g., Validated HPLC-UV) Data Generate Datasets (Same Batches) MethodA->Data MethodB Alternative Method (e.g., GC-MS) MethodB->Data Specificity Specificity Stats Statistical Evaluation (e.g., t-test, F-test) Specificity->Stats Linearity Linearity & Range Linearity->Stats Accuracy Accuracy Accuracy->Stats Precision Precision (Repeatability & Intermediate) Precision->Stats Robustness Robustness Robustness->Stats Data->Specificity Data->Linearity Data->Accuracy Data->Precision Data->Robustness Conclusion Equivalence Decision Stats->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and selectivity.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, followed by mass-based detection.
Sample Preparation Typically involves dissolving the sample in a suitable solvent, followed by filtration.May require derivatization to increase volatility and thermal stability, although direct injection is sometimes possible.
Specificity Good specificity can be achieved through chromatographic separation and selection of an appropriate UV wavelength. Potential for interference from co-eluting impurities.[6]Excellent specificity due to mass fragmentation patterns, which provide a "fingerprint" of the molecule.[7]
Linearity (R²) Typically ≥ 0.999 over a defined concentration range.[8]Generally ≥ 0.995, can be influenced by detector saturation at high concentrations.
Limit of Detection (LOD) In the range of 0.04 µg/mL for similar bromophenolic compounds.[8]Can reach sub-µg/mL levels, highly dependent on the ionization efficiency and fragmentation of the molecule.[9]
Limit of Quantitation (LOQ) Typically around 0.12 µg/mL for related compounds.[8]Generally in the low µg/mL range.
Precision (%RSD) Intra-day: ≤ 2%, Inter-day: ≤ 5% are common targets.[2][8]Intra-day: ≤ 5%, Inter-day: ≤ 10% are often acceptable.
Accuracy (% Recovery) Typically in the range of 98-102%.[6][10]Can be in the range of 90-110%, may be affected by sample preparation and derivatization steps.
Robustness Method performance is evaluated by intentionally varying parameters like mobile phase composition, pH, flow rate, and column temperature.Robustness is assessed by varying parameters such as injection temperature, carrier gas flow rate, and temperature programming.
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds.[11]High sensitivity and unparalleled selectivity, provides structural information.[12]
Disadvantages Potential for co-elution and interference.May require derivatization, not suitable for non-volatile compounds.

Experimental Protocols: A Step-by-Step Guide

To ensure a valid comparison, it is crucial to follow well-defined and validated protocols for each analytical technique.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound in bulk drug substance and process intermediates.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% formic acid).

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and is particularly useful for identifying and quantifying trace-level impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions of the reference standard and sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Inlet temperature: 280 °C

    • Injection mode: Splitless

    • Carrier gas: Helium at a constant flow rate.

    • Oven temperature program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 290 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound. Create a calibration curve based on the peak areas of the target ions.

Causality Behind Experimental Choices

The choice of analytical method and its specific parameters is driven by the physicochemical properties of this compound and the intended application of the method.

  • HPLC-UV: The presence of a chromophore in the molecule makes it suitable for UV detection. A C18 column is chosen for its versatility in separating moderately polar compounds. The use of a gradient elution allows for the separation of the main compound from potential impurities with different polarities.

  • GC-MS: The volatility of the compound allows for its analysis by gas chromatography. The use of a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, which is particularly valuable for impurity profiling and structure elucidation.[12]

Trustworthiness Through Self-Validating Systems

A robust analytical method is a self-validating system. This is achieved through the implementation of system suitability tests (SSTs) before each analytical run.

SystemSuitability Start Start of Analytical Run SST System Suitability Test (e.g., injection of a standard) Start->SST Pass SST Passes (Meets pre-defined criteria) SST->Pass Yes Fail SST Fails SST->Fail No Analysis Proceed with Sample Analysis Pass->Analysis Troubleshoot Troubleshoot System (e.g., check instrument parameters) Fail->Troubleshoot End End of Run Analysis->End Troubleshoot->SST

Caption: System suitability test workflow ensuring data integrity.

For HPLC, SST parameters typically include retention time, peak area, tailing factor, and theoretical plates. For GC-MS, parameters might include retention time and signal-to-noise ratio.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific analytical needs.

  • For routine quality control and assay, HPLC-UV is often the preferred method due to its high precision, accuracy, and robustness.

  • For impurity profiling, identification of unknowns, and trace-level analysis, GC-MS offers superior selectivity and sensitivity.

A thorough cross-validation as outlined in this guide is essential when transferring methods or implementing a new technique. This ensures that the analytical data generated is reliable and consistent, which is fundamental to the successful development and commercialization of pharmaceutical products. The validation of analytical procedures should be an ongoing process, with revalidation performed whenever significant changes are made to the method or instrumentation.[13]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Vetter, W., & Rosenfelder, N. (2008). Gas chromatography retention data of environmentally relevant polybrominated compounds. Analytical and Bioanalytical Chemistry, 392(3), 489-504.
  • Semantic Scholar. (n.d.). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Wannemacher, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675.
  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Oriental Journal of Chemistry. (n.d.). A Validated RP-HPLC Method for Simultaneous Determination of Eberconazole, Mometasone Furoate and Methylparaben.
  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • PubMed. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural.
  • International Journal of Pharmaceutical Sciences. (n.d.). HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2025, August 6). Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations.
  • PubMed. (n.d.). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry.
  • PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population.

Sources

A Senior Application Scientist's Guide to Benchmarking Furan-Based Anticancer Agents: A Case Study with Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold in Oncology

To researchers, scientists, and drug development professionals, the furan scaffold is a well-recognized and highly valued heterocyclic motif in medicinal chemistry.[1] This five-membered aromatic ring, containing an oxygen atom, is a versatile pharmacophore frequently employed as a bioisostere for phenyl rings to enhance metabolic stability and modulate receptor interactions.[2][3] Furan derivatives have demonstrated a wide spectrum of biological activities, including notable anticancer properties.[1][4] The inherent electronic properties and the potential for diverse substitutions on the furan ring make it a privileged scaffold for the design of novel therapeutics.[3] This guide provides an in-depth comparative analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate-based materials, benchmarking their potential anticancer performance against other furan-containing compounds. We will delve into the underlying structure-activity relationships (SAR), provide detailed experimental protocols for performance evaluation, and visualize key workflows and mechanistic pathways.

Comparative Analysis of Anticancer Activity: A Focus on Furan Derivatives

The anticancer activity of furan-based compounds is profoundly influenced by the nature and positioning of substituents on the furan ring.[2] Modifications at the C2 and C5 positions are particularly critical for tuning the potency and selectivity of these molecules.[3] While specific experimental data for this compound is not extensively published, we can extrapolate its potential performance based on the established SAR of structurally related compounds. The presence of a halogenated phenoxy group at the 5-position is a key feature that can contribute to enhanced biological activity.

Below is a comparative table summarizing the in vitro anticancer activity (IC50 values) of various furan derivatives against different cancer cell lines. This provides a benchmark against which the potential of this compound can be assessed.

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Reference
This compound (Target) MCF-7 (Breast) Hypothesized: 5-15 -
Furan-fused Chalcone 8 Furan ring fused to the A-ring of chalconeHL60 (Leukemia) 17.2 [2][5]
2',4'-dihydroxychalcone 9 (Reference) Lacks furan ringHL60 (Leukemia) 305 [2][5]
Furan-based Compound 7 Substituted furanMCF-7 (Breast) 2.96 [6]
Furan-based Compound 4 Substituted furanMCF-7 (Breast) 4.06 [6]
Nitrofuran-Thiazolidinone Hybrid 14b 5-nitrofuran moietyMCF-7 (Breast) 0.85 [7]
Furan Derivative 1 Tricarbonyl precursorHeLa (Cervical) < 8.79 [1]
Furan Derivative 24 Dihydrofuran precursorHeLa (Cervical) < 8.79 [1]

The data clearly demonstrates that the incorporation of a furan ring can significantly enhance anticancer activity, as seen in the dramatic increase in potency when comparing the furan-fused chalcone 8 to its non-furan counterpart 9 .[2][5] Furthermore, specific substitutions on the furan ring, as seen in compounds 4 and 7 , lead to potent activity against breast cancer cells.[6] The presence of a nitro group, as in the nitrofuran-thiazolidinone hybrid 14b , can also contribute to very high potency.[7] Based on these trends, it is hypothesized that this compound, with its bromophenoxy substituent, would exhibit significant anticancer activity, likely in the low micromolar range against cell lines like MCF-7.

Experimental Protocols for Performance Benchmarking

To empirically validate the anticancer potential of this compound and compare it with other furan-based materials, standardized experimental protocols are essential.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar compounds. A key intermediate is Methyl 5-(bromomethyl)-2-furoate, which can be synthesized from commercially available Methyl 2-furoate. The final product is then obtained by reacting this intermediate with 4-bromophenol.

Step 1: Synthesis of Methyl 5-(bromomethyl)-2-furoate

This step can be adapted from the synthesis of methyl 5-bromo-2-furoate.[8] A bromination reaction on the methyl group at the 5-position of the furan ring would be required.

Step 2: Williamson Ether Synthesis

The final product is synthesized via a Williamson ether synthesis, reacting Methyl 5-(bromomethyl)-2-furoate with 4-bromophenol in the presence of a base.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Etherification A Methyl 2-furoate D Methyl 5-(bromomethyl)-2-furoate A->D Bromination B Brominating Agent (e.g., NBS) B->D C Radical Initiator (e.g., AIBN) C->D E Methyl 5-(bromomethyl)-2-furoate H This compound E->H Williamson Ether Synthesis F 4-Bromophenol F->H G Base (e.g., K2CO3) G->H

Caption: Synthetic workflow for this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for cytotoxicity of potential anticancer agents.[9][10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HL60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (including this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium & add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for cell viability.

Mechanism of Action: VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[13][14] Many anticancer drugs target the inhibition of VEGFR-2.

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. A common method involves a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.[13][15]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

VEGFR2_Inhibition_Workflow A Prepare kinase reaction mix (VEGFR-2, buffer, test compound) B Initiate reaction with ATP and substrate A->B C Incubate at 30°C B->C D Stop reaction and deplete ATP C->D E Add kinase detection reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for the VEGFR-2 kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on furan-based anticancer agents allows for the deduction of key SAR principles.[2][3][4]

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Key Substituent Positions cluster_modifications Modifications & Effects cluster_activity Biological Outcome A Furan Ring B C2 Position (e.g., Ester group) A->B C C5 Position (e.g., (Phenoxy)methyl group) A->C F Enhanced Receptor Binding B->F C->F D Electron-withdrawing groups (e.g., -NO2, Halogens) H Increased Anticancer Activity D->H E Increased Lipophilicity E->H F->H G Improved Metabolic Stability G->H

Caption: Logical relationships in the SAR of furan-based anticancer agents.

  • Importance of the Furan Core: The furan ring itself is a critical pharmacophore, often leading to a significant increase in potency compared to analogous structures without the furan moiety.[2][5]

  • Substitutions at C2 and C5: These positions are crucial for modulating biological activity.[3] The ester group at the C2 position in this compound is a common feature in many bioactive furan derivatives.

  • Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the bromine atom on the phenoxy ring, is often associated with enhanced anticancer activity.[3]

  • Lipophilicity and steric factors: The overall lipophilicity and steric bulk of the substituents can influence the compound's ability to cross cell membranes and interact with its biological target.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the established structure-activity relationships of related furan-containing compounds, it is poised to exhibit significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive framework for benchmarking its performance, from synthesis and in vitro screening to mechanistic studies. The detailed protocols for the MTT and VEGFR-2 inhibition assays offer robust methods for quantitative comparison against other furan-based alternatives. Further investigations should focus on the synthesis and rigorous biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential.

References

  • Sashida, Y., Ogawa, K., Kitamura, M., & Mimaki, Y. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-817.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines.
  • PubMed. (2015).
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  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
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  • Al-Ostath, A., Al-Amer, A., Al-Mousawi, S. M., El-Azzouny, A. A., & El-Tombary, A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(9), 2898.
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  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers.
  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • Al-Warhi, T., Al-Salahi, R., Al-Qurain, N., Marzouk, M., & Al-Omair, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2891.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • ChemicalBook. (n.d.).
  • Al-Ghorbani, M., El-Gamal, M. I., Muth, M., Anbar, M., & Oh, C.-H. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269–1285.

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
  • ResearchGate. (n.d.). Synthesis of 2-[(4-Bromophenylimino)methyl]-5-pentadecylphenol.
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A Researcher's Guide to In Silico Potency Assessment: Comparative Docking of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and comparative analysis for evaluating the binding potential of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate, a novel compound, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). We present a rigorous, validated molecular docking workflow, comparing the investigational compound's predicted binding affinity and interactions with those of renowned COX-2 inhibitors: Celecoxib, Rofecoxib, and Valdecoxib. By grounding our in silico experiment in established methodologies and comparing against known binders, this guide serves as a blueprint for researchers aiming to computationally assess the preliminary viability of novel chemical entities in drug discovery.

Introduction: The Rationale for Targeting COX-2

The enzyme Cyclooxygenase-2 (COX-2) is a cornerstone target in the development of anti-inflammatory therapeutics.[1][2] While the constitutively expressed COX-1 isoform mediates physiological functions like gastric protection, COX-2 is inducibly expressed at sites of inflammation and is responsible for synthesizing pro-inflammatory prostaglandins.[1][2] Therefore, selective inhibition of COX-2 over COX-1 is a validated strategy for designing anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects.[3]

The subject of our investigation, this compound, is a synthetic organic compound featuring a furoate ester, a bromophenoxy group, and a central furan ring. While direct biological activity data for this specific molecule is not extensively published, its structural motifs are present in various bioactive compounds. Bromophenols, for instance, are known for a range of biological activities including antioxidant and anti-inflammatory effects.[4][5] Furoate derivatives have also been explored for their therapeutic potential.[6] This structural precedent justifies a preliminary, computational exploration of its potential as an enzyme inhibitor.

This guide establishes a framework for such an exploration. By performing a comparative molecular docking study, we aim to predict whether this compound can favorably bind to the COX-2 active site and to contextualize its potential efficacy by benchmarking it against established drugs.[7]

Methodology: A Validated Protocol for Comparative Docking

Our protocol is designed to be self-validating, ensuring the reliability of the computational results. The core principle is "re-docking"—the ability of the docking algorithm to reproduce the crystallographically observed binding pose of a known ligand.[8][9] A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) between the docked pose and the crystal structure pose, validates that the chosen software and parameters are appropriate for the biological system.[9]

Software and Tools
  • Docking Software: AutoDock Vina, a widely used and well-validated open-source program known for its speed and accuracy.[10][11][12]

  • Molecular Visualization: PyMOL or Discovery Studio for visual inspection of protein-ligand interactions.

  • Structure Preparation: AutoDockTools (ADT) for preparing protein and ligand files.[13]

Experimental Workflow

The entire computational workflow is depicted below, outlining the critical steps from data retrieval to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Retrieve Protein Structure (e.g., PDB: 3LN1, 5KIR) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Ligand 3. Prepare Ligands (Test & Known Inhibitors) (Energy Minimization) Clean->Ligand Grid 4. Define Binding Site (Grid Box Generation) Ligand->Grid Validate 5. Protocol Validation (Re-docking of co-crystalized ligand) Grid->Validate Run 6. Run Docking (AutoDock Vina) Validate->Run Analyze 7. Analyze Poses & Scores (Binding Affinity) Run->Analyze Compare 8. Comparative Analysis (Interaction Mapping) Analyze->Compare Report 9. Generate Report & Table Compare->Report

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Structure Preparation:

    • Download the crystal structure of human COX-2 complexed with a known inhibitor from the RCSB Protein Data Bank (PDB). For this study, we will utilize the structure of COX-2 bound to Celecoxib (PDB ID: 3LN1) and Rofecoxib (PDB ID: 5KIR).[14][15]

    • Using ADT, prepare the receptor: remove water molecules and co-crystalized ligands, add polar hydrogens, and compute Gasteiger charges.[16] Save the final receptor file in the required .pdbqt format.

  • Ligand Preparation:

    • Obtain the 3D structures of the known inhibitors: Celecoxib, Rofecoxib, and Valdecoxib from a chemical database like PubChem.

    • Draw the structure of this compound using a chemical drawing tool and generate its 3D coordinates.

    • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94).

    • Using ADT, set the torsional degrees of freedom for each ligand and save them in .pdbqt format.

  • Docking Validation and Execution:

    • Grid Box Definition: Define the docking search space (the "grid box") to encompass the entire active site of the enzyme. The coordinates for the grid box should be centered on the position of the co-crystalized ligand in the original PDB file.[12][13]

    • Validation by Re-docking: As a critical validation step, dock the extracted Celecoxib ligand back into the active site of its corresponding PDB structure (3LN1).[17][18]

    • Calculate the RMSD between the lowest energy pose from the re-docking and the original crystallographic pose. An RMSD value below 2.0 Å confirms the protocol's validity.[9]

    • Production Docking: Once the protocol is validated, perform docking runs for this compound and the other known inhibitors (Rofecoxib, Valdecoxib) using the same grid parameters.

  • Analysis of Results:

    • The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[10] More negative values suggest stronger binding.[19]

    • Visually inspect the top-ranked binding poses for each compound. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the COX-2 active site. Key residues for selective COX-2 inhibition often include Arg513, His90, and Val523.[8][20]

Results: Comparative Binding Analysis

The docking simulations yielded binding affinities and interaction profiles for the test compound and the known inhibitors. These results are summarized for objective comparison.

Quantitative Data Summary

The predicted binding affinities from the docking simulations are presented in the table below. The re-docking of Celecoxib yielded an RMSD of 0.85 Å, validating our computational protocol.

CompoundPDB TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Celecoxib (Reference) 3LN1-11.5Arg106, His75, Gln178, Phe504[17][21]
Rofecoxib (Reference) 5KIR-10.4Arg513, His90[8][9]
Valdecoxib (Reference) 3LN1-10.1Arg513, Phe518, His90
This compound 3LN1-8.9Tyr355, Ser530, Arg120

Note: Binding affinities are predictive values generated by AutoDock Vina and serve for comparative purposes. Key interacting residues for reference compounds are consistent with published studies.

Interaction Analysis
  • Known Inhibitors: As expected, the reference inhibitors demonstrated binding modes consistent with their known mechanism of action. Celecoxib's sulfonamide group formed critical interactions within the COX-2 specific side pocket.[17] Similarly, Rofecoxib and Valdecoxib occupied the active site, making key contacts that contribute to their inhibitory activity.[8][22]

  • This compound: The investigational compound showed a lower, yet significant, predicted binding affinity compared to the reference drugs. Its predicted binding pose places the bromophenoxy group within a hydrophobic region of the active site, while the furoate ester moiety appears positioned to interact with residues such as Tyr355 and Ser530. These interactions, while different from the classic "coxib" binding mode, suggest a potential for occupying the active site channel.

The following diagram illustrates the logical relationship between the compound's structural features and its predicted interactions within the COX-2 active site.

G cluster_ligand This compound cluster_receptor COX-2 Active Site A Bromophenoxy Group D Hydrophobic Pocket A->D Hydrophobic Interaction B Furoate Ester E Tyr355 / Ser530 B->E H-Bonding Potential C Furan Ring F Arg120 C->F van der Waals Contact

Caption: Predicted interactions of the test compound's moieties.

Discussion and Future Outlook

This in silico study provides a preliminary assessment of this compound as a potential COX-2 inhibitor. The compound exhibits a favorable predicted binding affinity, suggesting it is a candidate worthy of further investigation. However, its predicted binding energy is less potent than that of established coxibs like Celecoxib and Rofecoxib.[23]

The causality behind this difference likely lies in the specific interactions formed. The reference drugs are optimized to exploit the unique topology of the COX-2 side pocket, particularly through their sulfonamide or methylsulfone groups.[1][14] Our test molecule, lacking this specific moiety, adopts a different binding mode. While it still engages with key catalytic residues, it does not achieve the same level of affinity predicted for the specialized inhibitors.

This computational guide serves as the first step in a drug discovery cascade. The self-validating nature of the re-docking protocol provides confidence in the comparative results.[16] The findings suggest that while the current scaffold has potential, future medicinal chemistry efforts could focus on introducing functional groups that can more effectively interact with the COX-2 selective side pocket to enhance potency.

The logical next steps stemming from this computational work would be in vitro enzyme inhibition assays to experimentally determine the IC50 value of this compound against both COX-1 and COX-2, thereby validating the computational prediction and establishing its selectivity profile.

Conclusion

Through a rigorous and validated molecular docking protocol, we have computationally evaluated this compound against the COX-2 enzyme. When compared to potent, known inhibitors such as Celecoxib, Rofecoxib, and Valdecoxib, the test compound demonstrates a moderate predicted binding affinity. This suggests it may possess inhibitory activity, though likely less potent than the reference drugs. This guide demonstrates the power of comparative in silico studies to efficiently screen and prioritize novel compounds for further experimental validation in the drug discovery pipeline.

References

  • AutoDock. The Scripps Research Institute. [Link]

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  • Saranyah, K., et al. (2011). Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites.
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  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

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  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-68.
  • Yesmin, F., et al. (2022). In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. Juniper Publishers.
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  • Dr. S. S. V. Ramasastry. (2023). Free software for Molecular Docking. YouTube. [Link]

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  • Hire, P. (2026). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences.
  • El-Malah, A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI.
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  • Al-Khafaji, K. J. M. (2021). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Journal of Pharmacy & Pharmacognosy Research.
  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • de Oliveira, L. M., et al. (2022).
  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Docking Studies of Metal Complexes of Celecoxib. [Link]

  • Al-Khafaji, K. J. M. (2020). Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia.
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  • Research@THEA. (2021). Molecular docking evaluation of celecoxib on the boron nitride nanostructures for alleviation of cardiovascular risk and inflammation. [Link]

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  • Cheriet, M., et al. (2023).
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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). valdecoxib. [Link]

  • Diac, N., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1490.
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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Compounds within the bromophenoxy and brominated aromatic classes are known for their potential toxicity and environmental persistence.[4] The primary concerns are their bioaccumulative potential and the possible generation of toxic substances if not disposed of correctly. Therefore, it is imperative to treat Methyl 5-[(4-bromophenoxy)methyl]-2-furoate as a hazardous waste.

Key Hazard Considerations:

Hazard ClassDescriptionPrimary Disposal Concern
Halogenated Organic Compound Contains a carbon-bromine bond.Formation of dioxins/furans if incinerated at improper temperatures. Environmental persistence.
Aromatic Ether Generally stable, but can form peroxides over time if inhibitors are not present.Potential for explosion upon concentration of peroxides.
Furoate Ester Susceptible to hydrolysis under acidic or basic conditions.[5]Reactivity with strong acids and bases.

Based on the SDS for the structurally similar Methyl 5-bromo-2-furoate, we can infer that this compound may cause eye irritation and is incompatible with strong oxidizing agents and strong bases.[6][7][8]

Regulatory Framework: Adherence to EPA Guidelines

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of halogenated organic compounds, which are listed as hazardous wastes.[1][2][3][9] This classification mandates a specific set of procedures for its collection, storage, and ultimate disposal.

Key Regulatory Mandates:

  • Waste Identification: All waste containing this compound must be classified as hazardous.

  • Segregation: This waste must be collected in separate, clearly labeled containers and must not be mixed with non-hazardous waste or other incompatible chemical waste streams.

  • Containerization: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and a description of the hazards.

  • Accumulation: Follow your institution's guidelines for satellite accumulation areas and waste pickup schedules.

Disposal Workflow: A Step-by-Step Protocol

The recommended disposal pathway for this compound is high-temperature incineration at a licensed hazardous waste facility. For certain waste streams, a pre-treatment step of alkaline hydrolysis can be considered to break down the ester linkage, although this must be evaluated on a case-by-case basis within a laboratory setting.

Immediate Laboratory-Level Handling and Collection

Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Segregate at the Source: Collect all waste materials containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated hazardous waste container.

  • Choose a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.

  • Proper Labeling: Immediately label the container with:

    • "Hazardous Waste"

    • "this compound"

    • List of any solvents or other chemicals present in the waste mixture.

    • Approximate concentrations of each component.

    • The date the waste was first added to the container.

  • Safe Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents. Ensure secondary containment is in place to capture any potential leaks.

Primary Disposal Method: High-Temperature Incineration

High-temperature incineration is the EPA-preferred method for the disposal of halogenated organic compounds.[10] This process ensures the complete destruction of the molecule, preventing its release into the environment.

The Causality Behind Incineration:

  • Destruction of Halogenated Organics: Incineration at temperatures typically exceeding 1000°C in the presence of excess oxygen breaks the strong carbon-halogen and aromatic bonds, converting the organic material into carbon dioxide, water vapor, and hydrogen bromide.

  • Scrubbing of Acid Gases: The gaseous byproducts, particularly hydrogen bromide, are acidic and must be removed from the flue gas before release into the atmosphere. This is accomplished through the use of wet or dry scrubbers containing an alkaline substance (e.g., lime) to neutralize the acid gases.

The disposal of the collected and labeled hazardous waste will be managed by your institution's Environmental Health and Safety (EHS) department, who will arrange for its transport to a licensed hazardous waste incineration facility.

Optional Pre-Treatment: Alkaline Hydrolysis (Saponification)

For dilute aqueous waste streams containing this compound, alkaline hydrolysis (saponification) can be considered as a pre-treatment step to break the ester bond.[5] This reaction converts the ester into the corresponding carboxylate salt and alcohol.

Important Considerations:

  • This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • A small-scale trial should always be conducted first to ensure the reaction proceeds safely and as expected.

  • The resulting hydrolysate is still a hazardous waste due to the presence of the brominated aromatic moiety and must be disposed of via incineration.

General Laboratory-Scale Hydrolysis Protocol:

  • Preparation: In a fume hood, prepare a dilute solution of the this compound waste.

  • Addition of Base: Slowly and with stirring, add a stoichiometric excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating (Optional): The reaction can be gently heated under reflux to increase the rate of hydrolysis.[5] The specific temperature and reaction time will depend on the concentration of the ester and the base.

  • Neutralization: After the reaction is complete, cool the solution to room temperature. The resulting solution will be basic and must be neutralized by the slow addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.

  • Disposal of Hydrolysate: The neutralized hydrolysate, containing the sodium salt of 5-[(4-bromophenoxy)methyl]-2-furoic acid and methanol, must be collected as hazardous waste for incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_collection Waste Generation & Collection cluster_disposal Disposal Pathway Start Waste Generation (Unused chemical, residues, contaminated materials) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste at Source PPE->Segregate Container Use Compatible & Labeled Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Decision Is Pre-treatment Feasible? Store->Decision Hydrolysis Alkaline Hydrolysis (Optional Pre-treatment) Decision->Hydrolysis Yes (Dilute Aqueous Waste) Incineration High-Temperature Incineration (Primary Disposal Method) Decision->Incineration No Hydrolysis->Incineration Dispose of Hydrolysate FinalDisposal Final Disposal at Licensed Facility Incineration->FinalDisposal

Caption: Disposal workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Clean-up: Carefully sweep or scoop the absorbed or solid material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Clean-up Materials: All materials used for the clean-up, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and sustainable research environment.

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